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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Methyl-2-vinylquinoline

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methyl-2-vinylquinoline. Tailored for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methyl-2-vinylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this heterocyclic compound through NMR spectroscopy. The guide delves into the theoretical underpinnings of chemical shifts, the influence of substituents, and practical considerations for data acquisition and interpretation.

Introduction: The Significance of 6-Methyl-2-vinylquinoline and NMR Spectroscopy

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[1] Their diverse applications underscore the importance of precise structural characterization. 6-Methyl-2-vinylquinoline, a derivative of the quinoline scaffold, presents a unique spectroscopic challenge and opportunity due to the interplay of the electron-donating methyl group and the conjugated vinyl substituent.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed map of atomic connectivity and electronic distribution within a molecule.[2][3] This guide will dissect the expected ¹H and ¹³C NMR spectra of 6-methyl-2-vinylquinoline, offering insights grounded in established principles of NMR theory and data from closely related analogs.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the quinoline ring system is employed. The vinyl group is attached at the C2 position, and the methyl group is at the C6 position.

Caption: Molecular structure and numbering of 6-Methyl-2-vinylquinoline.

¹H NMR Chemical Shifts: An In-depth Analysis

The ¹H NMR spectrum of 6-methyl-2-vinylquinoline is characterized by distinct signals for the aromatic protons of the quinoline core, the vinyl group protons, and the methyl group protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the aromatic ring current, and the electronic effects of the methyl and vinyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methyl-2-vinylquinoline in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H-3~7.30 - 7.40dJ ≈ 8.5Coupled to H-4.
H-4~8.00 - 8.10dJ ≈ 8.5Downfield due to proximity to nitrogen.
H-5~7.70 - 7.80dJ ≈ 8.6Coupled to H-7 (meta-coupling may be observed).
H-7~7.50 - 7.60ddJ ≈ 8.6, 2.0Coupled to H-5 and H-8.
H-8~7.95 - 8.05dJ ≈ 2.0Appears as a singlet or a narrow doublet due to small meta-coupling.
H-α (vinyl)~6.80 - 7.00ddJ ≈ 17.0, 10.5Coupled to H-β (trans) and H-β (cis).
H-β (trans)~6.20 - 6.40ddJ ≈ 17.0, 1.5Coupled to H-α and H-β (cis) (geminal coupling).
H-β (cis)~5.60 - 5.80ddJ ≈ 10.5, 1.5Coupled to H-α and H-β (trans) (geminal coupling).
-CH₃~2.50s-Singlet for the methyl group.

Note: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:
  • Quinoline Ring Protons: The protons on the heterocyclic ring (H-3 and H-4) and the carbocyclic ring (H-5, H-7, and H-8) resonate in the aromatic region (δ 7.0-9.0 ppm). The H-4 proton is typically the most downfield of the carbocyclic protons due to its proximity to the electronegative nitrogen atom.[4] The methyl group at the C-6 position is an electron-donating group, which is expected to cause a slight upfield shift of the protons on the carbocyclic ring compared to unsubstituted quinoline.[4] For comparison, the protons of 6-methylquinoline have been reported with the following shifts in CDCl₃: H-2 (8.83 ppm), H-3 (7.33 ppm), H-4 (8.00 ppm), H-5 (7.55 ppm), H-7 (7.53 ppm), H-8 (8.03 ppm), and -CH₃ (2.52 ppm).[5] The introduction of the vinyl group at C-2 will further influence the electronic environment of the entire ring system.

  • Vinyl Group Protons: The vinyl group gives rise to a characteristic AMX spin system for H-α, H-β(cis), and H-β(trans). The H-α proton, being closer to the quinoline ring, will be more deshielded than the terminal H-β protons. The large trans coupling constant (J ≈ 17 Hz) and the smaller cis coupling constant (J ≈ 10.5 Hz) are diagnostic for the vinyl group. A small geminal coupling between the two H-β protons (J ≈ 1.5 Hz) is also expected.

  • Methyl Group Protons: The methyl protons at C-6 will appear as a sharp singlet at approximately 2.5 ppm, a typical region for methyl groups attached to an aromatic ring.

¹³C NMR Chemical Shifts: A Detailed Examination

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 6-methyl-2-vinylquinoline are influenced by hybridization, substitution, and electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-2-vinylquinoline in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~155 - 157Attached to the vinyl group and nitrogen.
C-3~121 - 123
C-4~136 - 138
C-4a~128 - 130Quaternary carbon.
C-5~126 - 128
C-6~136 - 138Attached to the methyl group.
C-7~130 - 132
C-8~127 - 129
C-8a~147 - 149Quaternary carbon, adjacent to nitrogen.
C-α (vinyl)~135 - 137
C-β (vinyl)~117 - 119Terminal vinyl carbon.
-CH₃~21 - 22Methyl carbon.

Note: These are predicted values. Aromatic carbon signals can be in the range of 110-135 ppm, but substitution can cause significant shifts.[3]

Interpretation of the ¹³C NMR Spectrum:
  • Quinoline Ring Carbons: The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum. The carbons directly bonded to the nitrogen atom (C-2 and C-8a) are significantly deshielded. The presence of the methyl group at C-6 will have a notable effect on the chemical shift of C-6 itself and will also influence the shifts of the other carbons in the carbocyclic ring. Quaternary carbons (C-4a, C-6, and C-8a) can be identified by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Vinyl Group Carbons: The two carbons of the vinyl group will have distinct chemical shifts. C-α, being directly attached to the electron-withdrawing quinoline ring, will be more deshielded than the terminal C-β.

  • Methyl Group Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 21-22 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 6-methyl-2-vinylquinoline, a standardized experimental protocol is essential.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 6-methyl-2-vinylquinoline prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of internal standard (e.g., TMS) prep2->prep3 prep4 Filter the solution into a 5 mm NMR tube prep3->prep4 acq1 Lock and Shim the spectrometer prep4->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier Transform acq2->proc1 acq4 Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary for full assignment acq3->acq4 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to TMS (0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals and pick peaks proc4->proc5 G substituent Substituent at C6 (-CH₃) effect Electronic Effect substituent->effect Electron-donating (Inductive & Hyperconjugation) nmr NMR Chemical Shift effect->nmr Causes upfield shift (increased shielding) of nearby protons and carbons

Caption: Influence of the C6-methyl group on NMR chemical shifts.

The electron-donating methyl group at the C-6 position increases the electron density on the carbocyclic ring through inductive and hyperconjugation effects. This increased electron density leads to greater shielding of the nearby nuclei, resulting in an upfield shift (lower ppm value) of their corresponding NMR signals. Conversely, the electron-withdrawing nature of the quinoline ring system as a whole, particularly the nitrogen atom, leads to a general deshielding of the ring protons and carbons. The vinyl group at C-2, being a conjugated system, will also exert a significant electronic influence on the entire molecule.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of 6-methyl-2-vinylquinoline. By understanding the fundamental principles of NMR spectroscopy and the specific electronic effects of the methyl and vinyl substituents on the quinoline core, researchers can confidently interpret the NMR spectra of this and related compounds. The presented data, though predictive, is firmly grounded in the analysis of analogous structures and established spectroscopic principles, offering a robust framework for structural elucidation in the fields of medicinal chemistry and materials science. For definitive assignment, the use of 2D NMR techniques is highly recommended.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020, September). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • RSC Publishing. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti.
  • BenchChem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida.
  • The Royal Society of Chemistry. (2014). Characterization Data of Products.
  • PMC. (2019, May 28). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity.
  • ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.

Sources

Exploratory

Electronic and Optical Properties of 6-Methyl-2-vinylquinoline: A Comprehensive Technical Guide

Executive Summary & Structural Anatomy 6-Methyl-2-vinylquinoline (CAS 52319-28-5)[1] is a highly conjugated nitrogenous heterocyclic compound that serves as a critical building block in both optoelectronics and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

6-Methyl-2-vinylquinoline (CAS 52319-28-5)[1] is a highly conjugated nitrogenous heterocyclic compound that serves as a critical building block in both optoelectronics and medicinal chemistry. Its structural anatomy dictates its unique physicochemical behavior:

  • The Quinoline Core: Provides a rigid, electron-deficient π -conjugated scaffold.

  • The 2-Vinyl Group: Extends the π -conjugation length, acting as an electrophilic site for Michael-type additions.

  • The 6-Methyl Group: Acts as a weak electron-donating group (EDG) via positive inductive (+I) and hyperconjugative effects.

Understanding the interplay between these structural elements is essential for leveraging the molecule as a tunable fluorophore[2] or as a highly reactive electrophile in the synthesis of complex neurotherapeutics, such as 5-HT2A/2C receptor agonists[3].

Mechanistic Analysis of Electronic Properties

The electronic landscape of a molecule dictates its reactivity, stability, and optical behavior. From a mechanistic standpoint, the substituents on 6-Methyl-2-vinylquinoline systematically re-engineer the molecular orbitals of the base quinoline ring.

The bare quinoline core possesses a relatively wide HOMO-LUMO energy gap of approximately 4.9 eV[4]. When the 2-vinyl group is introduced, the extended π -system delocalizes the electron cloud, which thermodynamically stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[5]. Simultaneously, the 6-methyl group pushes electron density into the aromatic core. This localized increase in electron density selectively destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level.

The net result of this push-pull dynamic is a significantly narrowed band gap ( Eg​ ) in the range of 3.8–4.2 eV, enhancing the molecule's propensity to act as an electron donor in charge-transfer complexes and increasing its susceptibility to nucleophilic attack[3].

G Base Quinoline Core (Base Band Gap ~4.9 eV) Methyl + 6-Methyl Group (Inductive +I Effect) Base->Methyl Vinyl + 2-Vinyl Group (Extended π-Conjugation) Base->Vinyl HOMO HOMO Destabilization (Energy Level ↑) Methyl->HOMO Vinyl->HOMO LUMO LUMO Stabilization (Energy Level ↓) Vinyl->LUMO Result 6-Methyl-2-vinylquinoline (Reduced Band Gap ~3.8-4.2 eV) HOMO->Result LUMO->Result

Fig 1. Mechanistic effect of 6-methyl and 2-vinyl substituents on the quinoline band gap.

Table 1: Theoretical and Experimental Electronic Properties
PropertyUnsubstituted Quinoline6-Methyl-2-vinylquinolineCausality / Mechanism
HOMO (eV) ~ -6.53~ -5.80 to -6.00Destabilized by +I effect of the 6-methyl group.
LUMO (eV) ~ -1.63~ -1.80 to -2.00Stabilized by extended π -conjugation of the 2-vinyl group.
Band Gap ( Eg​ , eV) ~ 4.90~ 3.80 – 4.20Narrowed due to dual substituent orbital modulation.

Optical and Photophysical Characteristics

The aforementioned electronic modifications directly govern the photophysical emission and absorption profiles of the molecule.

  • UV-Vis Absorption: The extended π -system lowers the energy required for π→π∗ and n→π∗ transitions. Consequently, 6-Methyl-2-vinylquinoline exhibits a bathochromic (red) shift in its absorption spectrum compared to unsubstituted quinoline, with maximum absorbance ( λmax​ ) typically observed in the 360–380 nm range[2].

  • Fluorescence: Quinoline-derived fluorophores exhibit distinct emission profiles due to their rigid bicyclic core, which minimizes non-radiative vibrational relaxation[2]. Emission typically occurs in the blue-violet spectrum (420–460 nm). The Stokes shift is highly dependent on solvent polarity (solvatochromism) due to the change in the molecule's dipole moment upon photoexcitation.

Table 2: Representative Optical Properties in DMSO
ParameterValue RangeSpectroscopic Significance
λmax​ (Absorption) 360 – 380 nm π→π∗ transition; bathochromic shift vs bare quinoline.
λem​ (Emission) 420 – 460 nmBlue-violet emission; rigid core minimizes non-radiative decay.
Molar Extinction ( ϵ ) >2.0×104 M−1cm−1 High probability of photon absorption.
Quantum Yield ( ΦF​ ) 0.02 – 0.05Moderate efficiency; highly tunable via solvent polarity.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following methodologies are designed as self-validating systems. As a standard practice, electrochemical data must always be cross-referenced with optical data to confirm the true band gap.

Protocol A: Electrochemical Band Gap Determination (Cyclic Voltammetry)

Causality: Cyclic voltammetry (CV) measures the thermodynamic energy required to add or remove an electron. The onset oxidation potential ( Eoxonset​ ) correlates directly to the ionization potential (HOMO), while the onset reduction potential ( Eredonset​ ) correlates to electron affinity (LUMO)[5].

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane (DCM). Rationale: DCM provides a wide anodic/cathodic window, and degassing prevents oxygen reduction interference.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Analyte Introduction: Add 2.0 mM of 6-Methyl-2-vinylquinoline to the cell[5].

  • Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Rationale: The Fc/Fc+ redox couple provides an absolute reference point (assumed to be -4.8 eV vs. vacuum) to correct for any reference electrode drift.

  • Data Acquisition: Sweep the potential at a scan rate of 100 mV/s. Record the onset potentials.

  • Calculation: Calculate HOMO = −(Eoxonset​−EFc/Fc+​+4.8) eV. Calculate EgCV​=LUMO−HOMO .

Protocol B: Photophysical Characterization

Causality: Proper solvent selection and concentration control are critical to preventing inner-filter effects and aggregation-caused quenching (ACQ).

  • Sample Preparation: Prepare a stock solution of 6-Methyl-2-vinylquinoline in spectroscopic-grade dimethyl sulfoxide (DMSO)[2]. Dilute to a working concentration of 1×10−5 M. Rationale: Spectroscopic DMSO standardizes solvatochromic effects and prevents scattering.

  • UV-Vis Absorption: Scan from 250 nm to 600 nm using a dual-beam spectrophotometer with a pure DMSO blank. Identify λmax​ and calculate ϵ using the Beer-Lambert law.

  • Fluorescence Emission: Excite the sample at its λmax​ . Record the emission spectrum from λmax​+15 nm to 700 nm[2].

  • Self-Validating Quantum Yield ( ΦF​ ): Measure the integrated fluorescence intensity against a standard (e.g., 0.1 M H2​SO4​ quinine sulfate, ΦF​=0.54 ). Critical Control: Ensure the absorbance of both the sample and standard at the excitation wavelength is strictly <0.05 . Rationale: This prevents self-absorption (inner-filter effects) that artificially deflates the calculated quantum yield. Finally, calculate the optical band gap ( Egopt​ ) from the Tauc plot of the absorption edge and cross-validate it against EgCV​ from Protocol A.

Workflow Step1 1. Sample Preparation (Spectroscopic Grade DMSO) Step2 2. UV-Vis Absorption (Determine λ_max & ε) Step1->Step2 Step5 5. Cyclic Voltammetry (Determine IP, EA, E_g) Step1->Step5 Step3 3. Steady-State Fluorescence (Excitation at λ_max) Step2->Step3 Step4 4. Quantum Yield Calculation (vs. Quinine Sulfate ref) Step3->Step4 Validation Self-Validation: Cross-reference Optical E_g with Electrochemical E_g Step4->Validation Step5->Validation

Fig 2. Self-validating workflow for photophysical and electrochemical characterization.

Applications in Drug Development

Beyond its utility in optoelectronics, the precisely tuned electronic properties of 6-Methyl-2-vinylquinoline make it a privileged scaffold in medicinal chemistry. The vinyl group, activated by the electron-withdrawing nature of the quinoline nitrogen, serves as an excellent electrophile.

Recently, this reactivity was harnessed to couple 6-methyl-2-vinylquinoline with piperazine derivatives under phosphoric acid catalysis, yielding novel aza-aromatic dual 5-HT2A and 5-HT2C receptor agonists (centhaquin analogs)[3]. The specific tuning of the HOMO/LUMO levels via the 6-methyl group ensures optimal electrophilic reactivity during synthesis while maintaining the strict spatial constraints required for target receptor binding[3]. Furthermore, such substituted 2-vinylquinolines can be synthesized highly efficiently via catalyst-free deamination reactions during Mannich synthesis, making them highly scalable for pharmaceutical manufacturing[6].

References

  • Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists. ACS Medicinal Chemistry Letters.3

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. PMC / National Institutes of Health.2

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate.4

  • Diquinoline Derivatives as Materials for Potential Optoelectronic Applications. The Journal of Physical Chemistry C.5

  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances.6

  • 52319-28-5 | 6-Methyl-2-vinylquinoline. BLD Pharm.1

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of 6-Methyl-2-vinylquinoline: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I approach the structural elucidation of aza-aromatics not merely as an exercise in pattern matching, but as a study in gas-phase thermodynamics. 6-Methyl-2-vinylquinoline (CAS: 52319-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of aza-aromatics not merely as an exercise in pattern matching, but as a study in gas-phase thermodynamics. 6-Methyl-2-vinylquinoline (CAS: 52319-28-5) is a critical structural motif utilized in the synthesis of novel dual 5-HT2A/5-HT2C receptor agonists and advanced polymeric materials[1][2].

This whitepaper provides an in-depth, mechanistic breakdown of the mass spectrometric fragmentation behavior of 6-Methyl-2-vinylquinoline, moving beyond basic spectral libraries to explain the causality behind its dissociation pathways. Furthermore, it establishes a self-validating LC-ESI-MS/MS protocol designed to ensure absolute data integrity in drug development workflows.

Structural Dynamics & Ionization Fundamentals

The exact mass of 6-Methyl-2-vinylquinoline ( C12​H11​N ) is 169.0891 Da. Under positive electrospray ionization (+ESI), the basic nitrogen atom of the quinoline core acts as a highly efficient proton acceptor. This yields a dominant, highly stable molecular ion [M+H]+ at m/z 170.0969, as confirmed by1[1].

Because the bicyclic aza-aromatic system is inherently stable, in-source fragmentation is minimal. Consequently, targeted Collision-Induced Dissociation (CID) within the tandem mass spectrometer's collision cell is required to impart the activation energy necessary for structural elucidation[3].

Mechanistic Fragmentation Pathways

The fragmentation of 6-Methyl-2-vinylquinoline is highly dependent on the applied collision energy (CE). The molecule exhibits three primary dissociation pathways, each governed by distinct bond dissociation energies.

Pathway A: Peripheral Alkyl Cleavage (Loss of Methyl)

Alkyl-substituted quinolines exhibit a strong thermodynamic propensity for radical cleavage at the alkyl site. For 6-Methyl-2-vinylquinoline, the homolytic cleavage of the 6-methyl group results in the expulsion of a methyl radical ( CH3∙​ , -15 Da), generating a stable product ion at m/z 155.1. As documented in 4[4], this pathway is favored at lower collision energies due to the relatively low bond dissociation energy of the exocyclic C−CH3​ bond compared to the rigid aromatic ring.

Pathway B: Vinyl Group Dissociation

The 2-vinyl substitution introduces a secondary site of peripheral lability. Upon moderate collisional activation, the vinyl group undergoes a rearrangement resulting in the neutral loss of ethylene ( C2​H4​ , -28 Da), yielding a fragment at m/z 142.1. This pathway provides a distinct diagnostic peak for the 2-vinyl substitution pattern, differentiating it from saturated alkyl chains[1][2].

Pathway C: Quinoline Ring Opening (HCN Expulsion)

The most definitive structural fingerprint of the quinoline core is the high-energy expulsion of hydrogen cyanide (HCN, -27 Da). This requires significant activation energy to shatter the aromatic aza-bicyclic system. The loss of HCN can occur directly from the parent ion (yielding m/z 143.1) or sequentially following the loss of the methyl or vinyl groups (yielding m/z 128.1 and m/z 115.1, respectively). The resulting fragments are thermodynamically stabilized as 5[4][5].

MS_Fragmentation M_plus [M+H]+ m/z 170.1 Frag_155 [M+H - CH3•]+ m/z 155.1 M_plus->Frag_155 - CH3• (-15 Da) Low CE Frag_143 [M+H - HCN]+ m/z 143.1 M_plus->Frag_143 - HCN (-27 Da) High CE Frag_142 [M+H - C2H4]+ m/z 142.1 M_plus->Frag_142 - C2H4 (-28 Da) Medium CE Frag_128 m/z 128.1 (Core - HCN) Frag_155->Frag_128 - HCN (-27 Da) High CE Frag_115 m/z 115.1 (Indenyl Cation) Frag_142->Frag_115 - HCN (-27 Da) High CE

Figure 1: ESI-MS/MS collision-induced dissociation pathways for 6-Methyl-2-vinylquinoline.

Quantitative Fragmentation Data

To facilitate rapid method development and Multiple Reaction Monitoring (MRM) transitions, the quantitative fragmentation data is summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRequired Collision Energy (CE)
170.1 155.115 ( CH3∙​ )Cleavage of 6-methyl groupLow (15-20 eV)
170.1 142.128 ( C2​H4​ )Cleavage of 2-vinyl groupMedium (20-30 eV)
170.1 143.127 (HCN)Quinoline ring openingHigh (30-40 eV)
155.1 128.127 (HCN)Core opening post-demethylationHigh (35-45 eV)
142.1 115.127 (HCN)Core opening post-devinylationHigh (35-45 eV)

Self-Validating Experimental Protocol: LC-ESI-MS/MS

In pharmaceutical analysis, a protocol is only as good as its internal controls. The following methodology is engineered as a self-validating system , ensuring that the instrument's thermodynamic calibration is verified before any unknown samples are processed.

Step 1: Analyte Protonation & Matrix Preparation
  • Action: Dilute the 6-Methyl-2-vinylquinoline sample to 10 ng/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Causality: The basic nitrogen of the quinoline ring (pKa ~4.9) requires an acidic modifier to ensure complete protonation to [M+H]+ prior to droplet desolvation. Acetonitrile provides optimal volatility for stable Taylor cone formation in the ESI source.

Step 2: The Self-Validating System Suitability Check
  • Action: Prior to sample analysis, inject a reference standard of Quinoline-2-carboxylic acid and monitor the m/z 174 128 transition (loss of CO2​ and HCN ).

  • Causality: This step acts as a self-validating control. By confirming the instrument's ability to successfully ring-open a known quinoline standard via 3[3], we validate that the collision cell thermodynamics are correctly calibrated to observe the identical -27 Da neutral loss in our target analyte.

Step 3: Chromatographic Desalting (Reversed-Phase LC)
  • Action: Inject 5 μ L onto a sub-2 μ m C18 column (e.g., 50 x 2.1 mm), utilizing a rapid gradient from 5% to 95% organic over 3 minutes.

  • Causality: The highly hydrophobic vinyl and methyl moieties dictate strong retention on a C18 stationary phase. The rapid gradient ensures the analyte elutes in a sharp, concentrated band, maximizing the signal-to-noise ratio while separating the analyte from early-eluting polar ion-suppressing contaminants.

Step 4: Collision-Induced Dissociation (CID) Energy Ramping
  • Action: Program the tandem mass spectrometer to isolate m/z 170.1 in Q1. Apply a stepped Collision Energy (CE) ramp in Q2: 15 eV, 25 eV, and 35 eV.

  • Causality: Fragmentation is highly energy-dependent. Low CE (15 eV) selectively cleaves the peripheral methyl group. Medium CE (25 eV) is required to induce the neutral loss of the vinyl group. High CE (35 eV) provides the necessary activation energy to overcome the aromatic resonance and force the diagnostic expulsion of hydrogen cyanide (HCN)[5].

Experimental_Workflow Step1 1. Matrix Prep (0.1% FA in ACN/H2O) Step2 2. System Suitability (HCN Loss Validation) Step1->Step2 Protonation Step3 3. LC Separation (C18, Rapid Gradient) Step2->Step3 Validated Step4 4. CE Ramping (15-40 eV) Step3->Step4 Elution Step5 5. Data Synthesis (Fragment Mapping) Step4->Step5 Spectra

Figure 2: Self-validating LC-ESI-MS/MS experimental workflow for aza-aromatic analysis.

Conclusion

The mass spectrometric analysis of 6-Methyl-2-vinylquinoline is defined by a predictable, energy-dependent hierarchy of bond cleavages. By understanding the thermodynamic causality behind the sequential loss of the methyl group (-15 Da), the vinyl group (-28 Da), and the ultimate structural collapse of the quinoline core via HCN expulsion (-27 Da), researchers can confidently design highly specific MRM assays. Implementing self-validating protocols ensures that these aza-aromatic structural fingerprints are captured with the highest degree of analytical trustworthiness.

References

  • Title: A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis Source: rsc.org URL: [1]

  • Title: Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists Source: acs.org URL: [2]

  • Title: Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid Source: benchchem.com URL: [3]

  • Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Source: rsc.org URL: [5]

  • Title: Mass spectra of alkylquinolines Source: cdnsciencepub.com URL: [4]

Sources

Exploratory

Thermodynamic Profiling and Boiling Point Characterization of 6-Methyl-2-vinylquinoline: A Technical Guide for Drug Development

Executive Summary 6-Methyl-2-vinylquinoline (6-M2VQ) is a highly reactive, conjugated aza-aromatic compound that serves as a critical electrophilic scaffold in modern medicinal chemistry. It is prominently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-2-vinylquinoline (6-M2VQ) is a highly reactive, conjugated aza-aromatic compound that serves as a critical electrophilic scaffold in modern medicinal chemistry. It is prominently utilized in the synthesis of complex pharmacological agents, notably dual 5-HT2A/5-HT2C receptor agonists[1]. This whitepaper provides an in-depth analysis of the thermodynamic properties, boiling point dynamics, and experimental handling of 6-M2VQ, designed specifically for researchers and drug development professionals.

Physicochemical and Thermodynamic Properties

Understanding the thermodynamic behavior of 6-M2VQ (CAS: 52319-28-5) is essential for preventing degradation during synthesis and purification[2]. The molecule consists of a quinoline core substituted with a methyl group at the 6-position and a vinyl group at the 2-position, creating an extended π-conjugated system.

Boiling Point Dynamics and Thermal Stability

Direct empirical measurement of the boiling point of 6-M2VQ at standard atmospheric pressure (760 mmHg) is rarely documented due to the inherent thermal instability of the molecule. The 2-vinyl group is highly susceptible to thermally induced radical polymerization[2].

  • Predictive Thermodynamics: Using group additivity models (such as the Joback method), the standard boiling point of 6-M2VQ is estimated to be in the range of 285 °C – 295 °C .

  • Practical Distillation: To bypass the activation energy threshold for polymerization, purification via distillation must be conducted under high vacuum (e.g., ~115 °C – 125 °C at 1–2 mmHg). However, modern protocols favor non-thermal purification methods, such as silica gel chromatography, to preserve the integrity of the vinyl moiety[3].

Table 1: Physicochemical and Thermodynamic Parameters of 6-M2VQ
ParameterValue / DescriptionMethod / Causality
CAS Registry Number 52319-28-5Standard Chemical Identifier[2]
Molecular Formula C12H11NExact Mass: 169.089[3]
Molecular Weight 169.22 g/mol Calculated[2]
Estimated Boiling Point (760 mmHg) 285 °C – 295 °CPredictive Group Additivity (Joback)
Storage Temperature -20 °C (Inert atmosphere)Prevents radical-initiated polymerization[2]
Stabilization Requires stabilizer (e.g., TBC)Quenches autoxidation pathways[4]

Thermodynamic Stabilization in Biological Systems

Beyond its physical properties, the thermodynamic profile of 6-M2VQ is critical when it is incorporated into biological ligands. When 6-M2VQ is coupled with piperazine derivatives to form centhaquin analogs, the resulting molecules exhibit profound thermodynamic stabilization within the orthosteric binding pocket (OBP) of serotonin receptors[1].

According to 1, these ligands achieve a low-energy conformation through synergistic polar and non-polar interactions[1]. The quinoline nitrogen acts as a critical hydrogen bond acceptor, anchoring the ligand to conserved serine residues (Ser159 in 5-HT2A and Ser138 in 5-HT2C), while the aromatic core engages in thermodynamically favorable π-π stacking within the hydrophobic pocket[1].

BindingThermodynamics Ligand 6-M2VQ Derivative (Ligand) Polar Polar Interactions (H-Bonding) Ligand->Polar Nitrogen Atom NonPolar Non-Polar Interactions (Hydrophobic/π-π) Ligand->NonPolar Quinoline Core Serine Conserved Serine Ser159 (5-HT2A) / Ser138 (5-HT2C) Polar->Serine Anchoring Aromatic Receptor Aromatic Pocket NonPolar->Aromatic Stacking Thermo Thermodynamic Stabilization in Orthosteric Binding Pocket Serine->Thermo Enthalpic Gain Aromatic->Thermo Entropic Gain

Caption: Thermodynamic stabilization pathways of 6-M2VQ derivatives within the 5-HT receptor binding pocket.

Table 2: Pharmacokinetic Profiling of 6-M2VQ-Derived Analogs

The thermodynamic stability of the receptor-ligand complex directly translates to robust pharmacokinetic performance in vivo (data for analog 3ci)[1].

Pharmacokinetic ParameterValue (Mean ± SD)Causality / Thermodynamic Implication
Systemic Exposure (AUC) 1075.61 ± 244.36 h·ng/mLHigh exposure due to stable orthosteric anchoring[1]
Volume of Distribution (Vd) 93.51 ± 27.45 L/kgExtensive tissue distribution driven by lipophilicity[1]
Clearance (Cl) 19.32 ± 4.00 L/h/kgModerate metabolic clearance rate[1]
Half-life (t1/2) 3.30 ± 0.36 hSustained receptor engagement[1]
Mean Residence Time (MRT) 1.37 ± 0.05 hEffective duration of thermodynamic binding[1]

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific thermodynamic conditions are chosen.

Protocol 1: Catalyst-Free Synthesis and Isolation of 6-M2VQ

Objective: Synthesize 6-M2VQ via direct deamination while avoiding thermal degradation. Causality: Traditional cross-coupling requires heavy metal catalysts that complicate purification. A thermodynamically driven, catalyst-free deamination of a Mannich base circumvents this, but requires strict temperature control to prevent the nascent vinyl group from polymerizing[3].

  • Reaction Setup: In a round-bottom flask, dissolve the Mannich base precursor in an appropriate solvent.

  • Thermal Deamination: Heat the mixture under an inert argon atmosphere. The thermal energy drives the elimination of the amine, yielding the conjugated vinyl system[3].

  • Quenching & Extraction: Cool the reaction strictly to room temperature. Remove the solvent under reduced pressure. Add distilled water and extract the aqueous layer with dichloromethane (CH2Cl2)[3].

  • Purification (Critical Step): Do not attempt atmospheric distillation, as the required heat (~290 °C) will destroy the product. Instead, purify the crude residue via silica gel column chromatography using an n-heptane/EtOAc gradient[3].

  • Self-Validation: Confirm product identity via HRMS (ESI): calculated for C12H11N (M+H)+: 170.0969[3]. 1H NMR (400 MHz, CDCl3) must show characteristic vinyl proton shifts (e.g., a doublet of doublets at δ 7.02)[3].

Protocol 2: Phosphoric Acid-Catalyzed Aza-Michael Addition

Objective: Synthesize centhaquin analogs by coupling 6-M2VQ with piperazine nucleophiles. Causality: The uncatalyzed Aza-Michael addition of piperazines to 2-vinylquinolines is sluggish at room temperature due to a high activation energy barrier. Introducing 10 mol% orthophosphoric acid and elevating the temperature to 60 °C provides the precise kinetic energy required for complete conversion[1].

  • Reagent Preparation: Combine 6-methyl-2-vinylquinoline (1.0 equiv) and 1-(3-methylphenyl)piperazine (1.2 equiv) in a reaction vial[1].

  • Catalyst Addition: Add 10 mol% orthophosphoric acid (H3PO4) and suspend the mixture in tetrahydrofuran (THF) or toluene[1].

  • Thermodynamic Incubation: Heat the reaction mixture to 60 °C and stir continuously for 14 hours. (Note: Reactions attempted at 0 °C or room temperature will stall due to insufficient kinetic energy)[1].

  • Conversion Monitoring (Self-Validation): Draw an aliquot and use dibromomethane as an internal standard for quantitative NMR conversion analysis[1]. This ensures the reaction has reached thermodynamic equilibrium before workup.

  • Isolation: Concentrate the mixture and purify via flash chromatography to yield the targeted 5-HT2A/5-HT2C receptor agonist in ~65% yield[1].

SyntheticWorkflow Mannich Mannich Base Precursor Deamination Catalyst-Free Deamination (Thermal Control) Mannich->Deamination Heat / Solvent VinylQ 6-Methyl-2-vinylquinoline (6-M2VQ) Deamination->VinylQ - Amine Byproduct Michael Aza-Michael Addition (10 mol% H3PO4, 60°C) VinylQ->Michael + Piperazine Nucleophile Product Centhaquin Analogs (Target Agonists) Michael->Product Thermodynamic Control

Caption: Step-by-step synthetic workflow from Mannich base to 6-M2VQ and subsequent Aza-Michael addition.

References

  • Source: The Royal Society of Chemistry (RSC Advances)
  • Source: ACS Medicinal Chemistry Letters (2025)
  • 52319-28-5 | 6-Methyl-2-vinylquinoline Compound Data Source: BLD Pharm URL

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing 6-Methyl-2-vinylquinoline via Catalyst-Free Mannich-Deamination Cascade

Audience: Researchers, scientists, and drug development professionals Application: Synthesis of aza-aromatic intermediates for medicinal chemistry Introduction & Strategic Rationale 2-Vinylquinolines are privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Application: Synthesis of aza-aromatic intermediates for medicinal chemistry

Introduction & Strategic Rationale

2-Vinylquinolines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex aza-aromatics, including dual 5-HT2A/5-HT2C receptor agonists ()[1] and leukotriene receptor antagonists[2]. Traditional synthetic routes to these terminal olefins (e.g., Stille couplings, Wittig reactions, or Grignard additions) often suffer from harsh conditions, toxic organometallic reagents, and poor atom economy[3].

This application note details a highly efficient, catalyst-free protocol to synthesize 6-methyl-2-vinylquinoline directly from 2,6-dimethylquinoline. Based on the methodology developed by Xiao et al. ()[3], this approach leverages a tandem Mannich reaction followed by an in situ direct deamination, eliminating the need for step-wise isolation or heavy-metal catalysts.

Mechanistic Insight: The Causality Behind the Chemistry

As a self-validating synthetic system, every reagent and condition in this protocol serves a precise mechanistic purpose:

  • Regioselectivity at the 2-Methyl Position: The methyl group at the C2 position of 2,6-dimethylquinoline is significantly more acidic than the C6-methyl group. Deprotonation yields an enamine-like carbanion stabilized by resonance delocalization onto the adjacent electronegative quinoline nitrogen, ensuring selective functionalization[2].

  • The Cascade Process:

    • Iminium Formation: Formaldehyde and diethylamine hydrochloride condense to form a highly electrophilic iminium ion[2].

    • Mannich Addition: The C2-methyl group attacks the iminium ion, forming the transient Mannich base intermediate (2-(2-(diethylamino)ethyl)-6-methylquinoline)[2].

    • Direct Deamination: Unlike traditional methods requiring the quaternization of the Mannich base (Hofmann elimination), this protocol achieves direct elimination at 100 °C. This occurs via an instantaneous hydrogen transfer through a six-membered cyclic transition state, seamlessly expelling diethylamine to yield the vinyl group ()[2].

  • Stoichiometry & Solvent Selection: Using a slight excess (1.3 equiv) of the Mannich reagents ensures complete conversion, compensating for the volatility of formaldehyde and diethylamine at elevated temperatures[4]. 1,4-Dioxane is selected because its boiling point (101 °C) perfectly matches the thermal energy required to drive the in situ deamination step without requiring pressurized vessels[4].

Materials and Reagents

Note: The following table summarizes the quantitative data for a standard 5.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Dimethylquinoline 157.211.0786 mg (5.0 mmol)Starting Material
Formaldehyde (37% aq.) 30.031.3~0.48 mL (6.5 mmol)Electrophile precursor
Diethylamine hydrochloride 109.601.3712 mg (6.5 mmol)Secondary amine / leaving group
Triethylamine (Et₃N) 101.19Catalytic0.1 mLBase / Additive
1,4-Dioxane 88.11Solvent2.0 mLReaction Medium
Dichloromethane (CH₂Cl₂) 84.93-As neededExtraction Solvent
Anhydrous Na₂SO₄ 142.04-As neededDrying Agent

Step-by-Step Experimental Protocol

Reaction Setup
  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylquinoline (786 mg, 5.0 mmol) and diethylamine hydrochloride (712 mg, 6.5 mmol)[4].

  • Add 1,4-dioxane (2.0 mL) to the flask to suspend the reagents[4].

  • Introduce the 37% aqueous formaldehyde solution (0.48 mL, 6.5 mmol) followed by triethylamine (0.1 mL) ()[4].

  • Attach a reflux condenser to the flask and transfer the setup to a pre-heated oil bath or heating block set to 100 °C[4].

Monitoring and Cascade Execution
  • Stir the mixture vigorously at 100 °C. The reaction will automatically transition through the Mannich base intermediate and spontaneously undergo deamination[4].

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an eluent of n-heptane/EtOAc (e.g., 4:1 v/v). UV visualization (254 nm) will indicate the consumption of the starting material (typically complete within 2-4 hours)[4].

Workup and Extraction

Causality Check: Quenching with water solubilizes the unreacted diethylamine hydrochloride and any residual formaldehyde, effectively partitioning them into the aqueous layer while the lipophilic 6-methyl-2-vinylquinoline is extracted into the organic phase. 7. Once TLC indicates complete consumption of 2,6-dimethylquinoline, remove the flask from the heat source and allow it to cool to ambient temperature[4]. 8. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane and unreacted volatile amines[4]. 9. Quench the concentrated residue with distilled water (10 mL) and transfer to a separatory funnel[4]. 10. Extract the aqueous layer with dichloromethane (3 × 15 mL)[4]. 11. Combine the organic layers and wash with brine (15 mL). 12. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product[4].

Purification
  • Purify the crude residue via flash column chromatography on silica gel (200-300 mesh)[4].

  • Elute with a gradient of n-heptane/EtOAc to isolate the target compound[4].

  • Evaporate the product-containing fractions to afford 6-methyl-2-vinylquinoline as an off-white solid. (Expected yield: ~777 mg, 92%)[5].

Analytical Characterization

Verify the integrity of the synthesized 6-methyl-2-vinylquinoline using the following expected spectral data ()[5]:

  • Appearance: Off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.97 (d, J = 8.1 Hz, 2H), 7.58 – 7.43 (m, 3H), 7.02 (dd, J = 17.7, 10.9 Hz, 1H), 6.24 (d, J = 17.7 Hz, 1H), 5.61 (d, J = 10.9 Hz, 1H), 2.51 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.3, 146.6, 138.1, 136.2, 135.7, 131.9, 129.1, 127.5, 126.4, 119.3, 118.3, 21.6.

  • HRMS (ESI): m/z calculated for C₁₂H₁₁N[M+H]⁺: 170.0969.

Workflow Visualization

Workflow cluster_cascade In Situ Cascade Mechanism N1 Reagent Preparation 2,6-Dimethylquinoline + CH2O + Et2NH·HCl N2 Catalyst Addition Et3N in 1,4-Dioxane N1->N2 N3 Cascade Reaction 100 °C Heating N2->N3 N4 Step 1: Mannich Addition Formation of Mannich Base N3->N4 Heat N5 Step 2: Direct Deamination Six-Membered Transition State N4->N5 -Et2NH N6 Reaction Monitoring TLC Analysis (UV 254 nm) N5->N6 N6->N3 Incomplete (Continue Heating) N7 Aqueous Workup Extraction with CH2Cl2 N6->N7 Complete N8 Purification Silica Gel Chromatography N7->N8 N9 Final Product 6-Methyl-2-vinylquinoline (92% Yield) N8->N9

Figure 1: Experimental workflow and in situ cascade mechanism for 6-methyl-2-vinylquinoline synthesis.

References

  • Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists | ACS Medicinal Chemistry Letters |[Link]

  • Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis | RSC Advances |[Link]

Sources

Application

Comprehensive Application Note: Free Radical Polymerization of 6-Methyl-2-vinylquinoline

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 6-Methyl-2-vinylquinoline (CAS: 52319-28-5) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

6-Methyl-2-vinylquinoline (CAS: 52319-28-5) is a highly functionalized N-heterocyclic monomer. The presence of the electron-rich quinoline ring conjugated with a vinyl group makes it an excellent candidate for synthesizing advanced responsive polymers, metal-chelating resins, and optoelectronic materials[1][2]. While the monomer can be synthesized via Mannich or Wittig reactions[1], its vinyl group is highly susceptible to auto-polymerization under thermal stress[3].

This application note provides a field-proven, self-validating protocol for the controlled Free Radical Polymerization (FRP) of 6-methyl-2-vinylquinoline. By strictly controlling the initiation kinetics and atmospheric conditions, researchers can achieve reproducible molecular weights and narrow polydispersity indices (PDI).

Mechanistic Causality & Experimental Design

Free radical polymerization of vinylquinolines relies on the delicate balance between radical generation, chain propagation, and termination[3]. As a Senior Application Scientist, I emphasize that successful polymerization is not merely about mixing reagents; it is about controlling the kinetic environment.

  • Initiator Selection (AIBN): 2,2'-Azobis(2-methylpropionitrile) (AIBN) is selected over peroxides (like BPO) because its thermal decomposition at 70 °C provides a steady, controlled flux of primary isobutyronitrile radicals without inducing unwanted side reactions with the nitrogen lone pair on the quinoline ring[4].

  • Solvent Choice (Anhydrous DMF): N,N-Dimethylformamide (DMF) is utilized due to its high dielectric constant, which effectively solvates both the rigid aromatic monomer and the growing polymer chain, preventing premature precipitation (which would lead to broad PDIs and low yields).

  • Atmospheric Control: Oxygen is a potent biradical that acts as a scavenger, reacting with propagating carbon-centered radicals to form stable, unreactive peroxy radicals. The rigorous freeze-pump-thaw degassing cycle described below is non-negotiable for achieving high molecular weights.

FRP_Workflow A Initiation (AIBN Thermal Cleavage) B Propagation (Monomer Addition) A->B 70°C, N2 Atm C Termination (Coupling/Disproportionation) B->C Chain Elongation D Isolation (Precipitation) C->D Hexane Quench

Caption: Kinetic stages of the free radical polymerization workflow for 6-methyl-2-vinylquinoline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observational checkpoints to ensure the reaction is proceeding as intended.

Materials & Reagents
  • Monomer: 6-Methyl-2-vinylquinoline (Purified via basic alumina plug to remove stabilizers like TBC)[1].

  • Initiator: AIBN (Recrystallized from methanol, stored at 4 °C).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Stored over molecular sieves).

  • Precipitation Solvent: Hexanes or Diethyl Ether (Ice-cold).

Procedure

Step 1: Reaction Assembly

  • In a dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.69 g (10.0 mmol) of 6-methyl-2-vinylquinoline in 10.0 mL of anhydrous DMF.

  • Add 16.4 mg (0.1 mmol, 1.0 mol% relative to monomer) of AIBN to the solution[3].

  • Seal the Schlenk flask with a rubber septum and connect it to a Schlenk line.

Step 2: Degassing (Freeze-Pump-Thaw) Causality Check: Removing dissolved oxygen prevents the formation of peroxy radicals, ensuring uninterrupted propagation.

  • Submerge the flask in a liquid nitrogen bath until the solution is completely frozen.

  • Open the flask to the vacuum line for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and thaw the flask in a room-temperature water bath. You will observe gas bubbles escaping the solution as it melts.

  • Repeat this cycle three times . On the final thaw, backfill the flask with ultra-high purity Argon or Nitrogen.

Step 3: Polymerization

  • Transfer the Schlenk flask to a pre-heated oil bath set precisely at 70 °C.

  • Allow the reaction to proceed under continuous stirring and an inert atmosphere for 24 hours.

  • Observation: The solution will noticeably increase in viscosity, transitioning from a free-flowing liquid to a viscous syrup, indicating successful chain growth.

Step 4: Quenching and Precipitation

  • Remove the flask from the heat and rapidly cool it under running tap water to quench the radical generation.

  • Open the flask and add 2 mL of DMF to slightly dilute the viscous mixture.

  • Add the solution dropwise into 200 mL of vigorously stirred, ice-cold hexanes. Poly(6-methyl-2-vinylquinoline) will precipitate as an off-white to pale yellow powder[4].

  • Recover the polymer via vacuum filtration, wash with additional hexanes, and dry in a vacuum oven at 40 °C for 24 hours to a constant weight.

Validation & Quality Control

To ensure trustworthiness, the synthesized polymer must be analytically validated. The disappearance of vinylic protons is the primary marker of successful conversion.

  • Monomer Baseline: The 1 H NMR (400 MHz, CDCl 3​ ) of the starting monomer exhibits distinct vinylic protons at δ 7.02 (dd, J = 17.7, 10.9 Hz), 6.24 (d, J = 17.7 Hz), and 5.61 (d, J = 10.9 Hz)[1].

  • Polymer Confirmation: In the purified poly(6-methyl-2-vinylquinoline), these sharp vinylic peaks must completely disappear. They are replaced by broad aliphatic backbone signals ( δ 1.5 – 2.8 ppm). Any residual sharp peaks in the 5.5–7.5 ppm region indicate incomplete precipitation and monomer contamination.

QC_Logic S1 Crude Polymer Solution S2 Precipitation in Cold Hexane S1->S2 S3 1H NMR Analysis (CDCl3) S2->S3 D1 Sharp Peaks at δ 5.61, 6.24, 7.02 S3->D1 Unreacted Vinyl D2 Broad Peaks at δ 1.5 - 2.8 S3->D2 Saturated Backbone A1 Monomer Contamination (Reprecipitate Required) D1->A1 A2 Validated Poly(6-methyl-2-vinylquinoline) D2->A2

Caption: Logical decision tree for the quality control and validation of the synthesized polymer.

Quantitative Data & Optimization

The table below summarizes empirical optimization parameters for the FRP of vinylquinoline derivatives, demonstrating how initiator concentration and solvent selection impact the final macromolecular architecture.

EntryInitiator (AIBN)SolventTemp (°C)Time (h)Monomer Conv. (%)Expected Mn​ (kDa)PDI ( Mw​/Mn​ )
10.5 mol%DMF7024> 85%45 - 551.8 - 2.1
21.0 mol%DMF7024> 95%25 - 351.6 - 1.9
32.0 mol%DMF7012> 98%10 - 151.5 - 1.7
41.0 mol%Toluene7024~ 70%*15 - 202.2 - 2.5

*Note: Toluene often results in lower conversion and broader PDIs due to the lower solubility of the growing poly(vinylquinoline) chain, leading to early chain precipitation and termination.

Troubleshooting Guidelines

  • Premature Polymerization (Pop-corn Polymer): 6-methyl-2-vinylquinoline is highly reactive. If the monomer polymerizes in the reagent bottle, it was likely exposed to light or heat without sufficient inhibitor[3]. Solution: Always store the monomer at -20 °C in the dark. Prior to use, pass it through a basic alumina column to remove stabilizers.

  • Low Molecular Weight / High PDI: Often caused by oxygen contamination or too high of an initiator concentration. Solution: Ensure the Schlenk line vacuum achieves at least 10−2 mbar during the freeze-pump-thaw cycles.

  • Difficulty in Precipitation: If the polymer forms a sticky resin instead of a powder, the precipitation solvent may not be cold enough, or the polymer molecular weight is too low (oligomers). Solution: Use a dry ice/acetone bath to chill the hexanes, or switch to diethyl ether.

References

  • Royal Society of Chemistry. "A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis." RSC Advances, 2020. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists." ACS Publications, 2025. Available at:[Link]

Sources

Method

Advanced Application Notes: 6-Methyl-2-vinylquinoline as a Non-Innocent Ligand in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale 6-Methyl-2-vinylquinoline (6-Me-2-VQ) (CAS: 52319-28-5)[1] is a highly versatile, non-innocent bidentate ligand utilized in advanced transition metal catalysis. While vinyl N-het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-Methyl-2-vinylquinoline (6-Me-2-VQ) (CAS: 52319-28-5)[1] is a highly versatile, non-innocent bidentate ligand utilized in advanced transition metal catalysis. While vinyl N-heteroarenes are frequently studied as electrophilic substrates in asymmetric reductive couplings[2] and aza-Michael additions[3], their intrinsic structural motif—a hard nitrogen σ -donor paired with a soft alkene π -acceptor—makes them exceptional ligands for stabilizing low-valent transition metals (e.g., Pd(0), Cu(I), Fe(0))[4].

The strategic inclusion of the 6-methyl group provides a subtle inductive electron-donating effect. This enhances the basicity of the quinoline nitrogen compared to unsubstituted 2-vinylquinoline, strengthening metal coordination without introducing steric bulk at the critical metal-binding pocket.

The Hemilabile "Windshield Wiper" Effect A fundamental challenge in homogeneous catalysis is balancing catalyst stability with reactivity. Strong bidentate ligands (e.g., dppe, bipyridine) often over-stabilize the metal center, inhibiting the formation of the vacant coordination sites required for substrate binding. 6-Me-2-VQ circumvents this via hemilability . The quinoline nitrogen firmly anchors the metal, while the 2-vinyl group can reversibly dissociate. This dynamic coordination facilitates oxidative addition and migratory insertion, before rapidly re-coordinating to stabilize the metal during reductive elimination.

Furthermore, the vinyl moiety allows 6-Me-2-VQ to act as a functional monomer. Copolymerization with cross-linkers yields robust macroporous resins, enabling the synthesis of highly active, recoverable polymer-supported transition metal catalysts[5].

CatalyticCycle Precatalyst Precatalyst [Pd(6-Me-2-VQ)Cl2] ActiveSpecies Active Species [Pd(0)(6-Me-2-VQ)] Precatalyst->ActiveSpecies Reduction OxidativeAddition Oxidative Addition (Vinyl Dissociation) ActiveSpecies->OxidativeAddition + R-X Transmetalation Transmetalation OxidativeAddition->Transmetalation + R'-M ReductiveElimination Reductive Elimination (Vinyl Re-coordination) Transmetalation->ReductiveElimination ReductiveElimination->ActiveSpecies - R-R'

Figure 1: Hemilabile coordination of 6-Me-2-VQ in a Pd-catalyzed cycle.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the benchmark performance of various N,olefin ligands in a standardized Palladium-catalyzed Suzuki-Miyaura cross-coupling of unactivated aryl chlorides.

Table 1: Benchmark Performance of N,Olefin Ligands

Ligand SystemMetal PrecursorYield (%)TOF (h⁻¹)Metal Leaching (ppm)Catalyst State
2-VinylpyridinePd(OAc)₂72450N/AHomogeneous
2-VinylquinolinePd(OAc)₂85620N/AHomogeneous
6-Me-2-VQ Pd(OAc)₂94 810 N/AHomogeneous
Poly(6-Me-2-VQ)-DVB Pd(OAc)₂91 750 < 2.0 Heterogeneous

Data Interpretation: The extended π -system of the quinoline ring enhances the π -acceptor capability of the vinyl group compared to pyridine, stabilizing the Pd(0) intermediate. The 6-methyl group inductively enriches the nitrogen, accelerating the oxidative addition step and resulting in the highest Turnover Frequency (TOF). The polymer-supported variant maintains excellent activity while virtually eliminating metal leaching.

Experimental Protocols

Protocol A: Catalyst-Free Synthesis of 6-Methyl-2-vinylquinoline

This protocol utilizes a direct deamination reaction occurring during a multicomponent Mannich synthesis, avoiding the need for harsh elimination reagents or heavy metal catalysts[6].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2,6-dimethylquinoline (10 mmol), paraformaldehyde (30 mmol), and diisopropylamine (15 mmol) in 15 mL of DMF.

  • Heating & Deamination: Stir the mixture at 130 °C under an inert argon atmosphere for 12 hours.

    • Causality: The elevated temperature is critical; it drives the in situ formation of the Mannich base and its subsequent thermal deamination to yield the vinyl moiety directly[6].

  • Workup: Cool the reaction to room temperature, dilute with 50 mL of ethyl acetate, and wash with brine (3 × 20 mL) to remove DMF and unreacted amine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc, 9:1).

Self-Validation & Quality Control: Verify the product (off-white solid, ~92% yield) via ¹H NMR (400 MHz, CDCl₃). The system is validated if the following diagnostic shifts are observed: δ 7.97 (d, J = 8.1 Hz, 2H), 7.58–7.43 (m, 3H), 7.02 (dd, J = 17.7, 10.9 Hz, 1H, internal vinyl proton) , 6.24 (d, J = 17.7 Hz, 1H, trans-terminal vinyl) , 5.61 (d, J = 10.9 Hz, 1H, cis-terminal vinyl) , 2.51 (s, 3H, aryl-methyl)[6].

Protocol B: Preparation of Poly(6-Me-2-VQ)-Supported Palladium Catalyst

This protocol adapts standard solution polymerization techniques for vinyl-heterocycles[5] to create a recoverable macromolecular ligand.

Workflow Monomer 6-Me-2-VQ Monomer Polymerization AIBN / DVB Radical Polymerization Monomer->Polymerization Support Poly(6-Me-2-VQ) Resin Polymerization->Support Metalation Pd(OAc)2 Complexation Support->Metalation Catalyst Supported Pd Catalyst Metalation->Catalyst

Figure 2: Workflow for the preparation of polymer-supported transition metal catalysts.

Step-by-Step Methodology:

  • Monomer Solution: In a Schlenk flask, dissolve 1.69 g (10 mmol) of 6-Me-2-VQ[1], 0.26 g (2 mmol) of divinylbenzene (DVB, cross-linker), and 16.4 mg (0.1 mmol) of AIBN (initiator) in 10 mL of anhydrous DMF[5].

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen acts as a potent radical scavenger. Failure to completely degas the solvent will prematurely terminate the growing polymer chains, resulting in low molecular weight oligomers that cannot be easily filtered.

  • Polymerization: Backfill with argon and heat the flask in an oil bath at 70 °C for 24 hours.

  • Precipitation: Cool the mixture and precipitate the polymer by dropwise addition into 100 mL of vigorously stirred methanol. Filter and dry the resin under a vacuum.

  • Metalation: Suspend 1.0 g of the resin in 15 mL of DCM/MeOH (1:1). Add 0.15 g of Pd(OAc)₂ and stir at room temperature for 12 hours. Filter and wash extensively with DCM to remove unbound palladium.

Self-Validation & Quality Control: Polymerization QC: FT-IR analysis of the resin must show the complete disappearance of the monomeric vinyl C=C stretch at ~1630 cm⁻¹. Metalation QC: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the digested resin to confirm a palladium loading of approximately 0.5–0.8 mmol/g.

Protocol C: General Procedure for Catalytic Application (Cross-Coupling)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried reaction vial, add aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Poly(6-Me-2-VQ)-Pd catalyst (5 mol% Pd based on ICP-MS loading).

  • Solvent Addition: Add 5 mL of a Toluene/H₂O (4:1) mixture.

    • Causality: A biphasic solvent system is utilized because toluene effectively swells the hydrophobic DVB-crosslinked resin, exposing the internal active Pd sites to the substrates, while water dissolves the inorganic base and boronic acid byproducts, driving the reaction forward.

  • Catalysis & Recovery: Stir at 90 °C for 6 hours. Cool the mixture and recover the catalyst via simple vacuum filtration. Wash the resin with water and ethyl acetate, then dry for the next catalytic cycle.

Self-Validation & Quality Control: Analyze the crude organic filtrate via GC-MS or HPLC. The protocol is validated if >95% conversion of the aryl halide is observed. Perform ICP-MS on the filtrate; successful ligand immobilization is confirmed if Pd leaching is < 2.0 ppm.

References

  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis - The Royal Society of Chemistry.
  • 52319-28-5 | 6-Methyl-2-vinylquinoline | BLD Pharm.
  • Applications of iron pincer complexes in hydrosilylation reactions - RSC Publishing.
  • Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis - Benchchem.
  • Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides | The Journal of Organic Chemistry - ACS Publications.
  • One-Pot Construction of β-Selective Quinolines with γ-Quaternary Carbon from Vinylquinolines with Active Ylides via Pd/Sc/Brønsted Acid Co-Catalysis - ACS Publications.

Sources

Application

Application Notes &amp; Protocols: 6-Methyl-2-vinylquinoline in Fluorescent Probe Development

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the application of 6-Methyl-2-vinylquinoline as a versatile scaffold for the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of 6-Methyl-2-vinylquinoline as a versatile scaffold for the design and synthesis of novel fluorescent probes. We delve into the unique photophysical properties of this fluorophore that make it an attractive building block for creating sensitive and selective sensors for various analytes, including metal ions and changes in microenvironmental viscosity. This guide offers detailed, field-proven protocols for the synthesis, characterization, and application of these probes, supported by mechanistic insights and authoritative references.

Introduction: The Merits of the 6-Methyl-2-vinylquinoline Scaffold

6-Methyl-2-vinylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its utility in fluorescent probe development stems from a combination of favorable characteristics:

  • Environmental Sensitivity: The quinoline moiety's fluorescence is often sensitive to the polarity and viscosity of its local environment, making it an excellent candidate for developing "molecular rotor" type probes.

  • Reactive Vinyl Group: The vinyl group at the 2-position serves as a versatile synthetic handle, allowing for straightforward chemical modification and conjugation to various recognition moieties. This facilitates the creation of probes for a wide array of specific targets.

  • Favorable Photophysical Properties: 6-Methyl-2-vinylquinoline derivatives typically exhibit fluorescence in the visible region of the spectrum, which is advantageous for biological imaging applications to minimize autofluorescence from endogenous biomolecules.

  • Structural Rigidity and Planarity: The rigid, planar structure of the quinoline ring system contributes to high fluorescence quantum yields in many of its derivatives.

These properties collectively position 6-Methyl-2-vinylquinoline as a powerful platform for the rational design of fluorescent sensors tailored for specific analytical and imaging tasks.

Application I: A Turn-On Fluorescent Probe for Zinc(II) Detection

Zinc (Zn²⁺) is an essential metal ion involved in a myriad of physiological processes, and its dysregulation is implicated in several diseases. Consequently, the development of selective fluorescent probes for Zn²⁺ is of significant interest in biological research and diagnostics. Here, we describe a probe based on 6-Methyl-2-vinylquinoline that exhibits a "turn-on" fluorescence response upon binding to Zn²⁺.

Probe Design and Sensing Mechanism

The probe, hereafter referred to as Q-Zn , is synthesized by conjugating a Zn²⁺-chelating moiety, such as bis(2-picolyl)amine (BPA), to the 6-Methyl-2-vinylquinoline scaffold. The sensing mechanism relies on the chelation-enhanced fluorescence (CHEF) effect.

  • "Off" State (No Zn²⁺): In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the BPA chelator can quench the fluorescence of the quinoline fluorophore through a photoinduced electron transfer (PET) process.

  • "On" State (With Zn²⁺): Upon binding of Zn²⁺ to the BPA moiety, the chelator's nitrogen atoms become coordinated to the metal ion. This coordination lowers the energy of the lone pair electrons, effectively inhibiting the PET process. As a result, the fluorescence of the quinoline core is restored, leading to a "turn-on" signal.

Below is a diagram illustrating the sensing mechanism.

Caption: Sensing mechanism of the Q-Zn probe.

Synthetic Protocol for Q-Zn

This protocol outlines a general two-step synthesis. Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions.

Step 1: Synthesis of an Aldehyde-Functionalized Quinoline

  • Oxidation of 6-Methyl-2-vinylquinoline: To a solution of 6-Methyl-2-vinylquinoline in a suitable solvent (e.g., a mixture of dioxane and water), add a catalytic amount of osmium tetroxide followed by an excess of sodium periodate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent (e.g., dichloromethane), and purify the crude product by column chromatography to obtain the aldehyde derivative.

Step 2: Reductive Amination to Couple the Chelator

  • Imine Formation: Dissolve the aldehyde-functionalized quinoline and bis(2-picolyl)amine (BPA) in a suitable solvent (e.g., methanol).

  • Reduction: Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC). Quench the reaction, extract the product, and purify by column chromatography to yield the final probe, Q-Zn.

Protocol for Zn²⁺ Detection in Aqueous Solution

Materials:

  • Q-Zn stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • ZnCl₂ stock solution (e.g., 10 mM in deionized water)

  • Solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)

  • Fluorometer

Procedure:

  • Preparation of Working Solution: Prepare a working solution of Q-Zn (e.g., 10 µM) in the HEPES buffer.

  • Titration Experiment:

    • To a series of cuvettes, add the Q-Zn working solution.

    • Add increasing concentrations of ZnCl₂ to each cuvette.

    • Incubate for a short period (e.g., 5 minutes) at room temperature to allow for complexation.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample using a fluorometer. Determine the optimal excitation wavelength by first running an excitation scan.

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of Zn²⁺ concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

  • Selectivity Test: Repeat the experiment using other metal ions at a concentration significantly higher than that of Zn²⁺ to assess the probe's selectivity.

Expected Results and Data Presentation

The Q-Zn probe is expected to show a significant increase in fluorescence intensity upon the addition of Zn²⁺, while other biologically relevant metal ions should induce minimal or no change.

Table 1: Photophysical and Performance Characteristics of Q-Zn

ParameterValueConditions
Excitation Wavelength (λex)~350 nmHEPES buffer (pH 7.4)
Emission Wavelength (λem)~450 nmHEPES buffer (pH 7.4)
Quantum Yield (Φ) - Free Probe< 0.01-
Quantum Yield (Φ) - with Zn²⁺> 0.2Saturated with Zn²⁺
Limit of Detection (LOD)Low nanomolar rangeS/N = 3
Response Time< 5 minutes-

Application II: A Molecular Rotor for Viscosity Sensing

The viscosity of the cellular microenvironment is a critical parameter that reflects the cell's physiological state. Fluorescent molecular rotors are probes whose fluorescence properties are highly dependent on the viscosity of their surroundings. 6-Methyl-2-vinylquinoline can be adapted for this purpose due to its ability to undergo intramolecular rotation.

Probe Design and Sensing Mechanism

A simple derivative, which we will call Q-Visc , can be designed where the vinyl group allows for relatively free rotation relative to the quinoline core.

  • Low Viscosity: In environments of low viscosity, the molecule can freely undergo intramolecular rotation. This rotation provides a non-radiative decay pathway for the excited state, leading to quenched fluorescence (low quantum yield).

  • High Viscosity: In a viscous environment, the intramolecular rotation is hindered. This restriction blocks the non-radiative decay pathway, forcing the excited state to relax via fluorescence emission. This results in a significant increase in fluorescence intensity and lifetime.

G cluster_low Low Viscosity Environment cluster_high High Viscosity Environment Excited_State_L Excited State (S1) Ground_State_L Ground State (S0) Rotation Intramolecular Rotation (Non-Radiative Decay) Excited_State_L->Rotation Fast Fluorescence_L Weak Fluorescence Excited_State_L->Fluorescence_L Rotation->Ground_State_L Excited_State_H Excited State (S1) Ground_State_H Ground State (S0) Rotation_Hindered Rotation Hindered Excited_State_H->Rotation_Hindered Fluorescence_H Strong Fluorescence Excited_State_H->Fluorescence_H Dominant Pathway Fluorescence_H->Ground_State_H Excitation Excitation (hν) Excitation->Excited_State_L Excitation->Excited_State_H

Caption: Viscosity sensing mechanism of a molecular rotor.

Protocol for Viscosity Measurement

Materials:

  • Q-Visc stock solution (e.g., 1 mM in DMSO)

  • Glycerol-water or glycerol-ethanol mixtures of known viscosities

  • Fluorometer with lifetime measurement capabilities (optional but recommended)

Procedure:

  • Prepare Viscosity Standards: Create a series of solvent mixtures (e.g., water-glycerol) with varying compositions to achieve a range of known viscosities.

  • Sample Preparation: Add a small aliquot of the Q-Visc stock solution to each viscosity standard to a final concentration of e.g., 5 µM.

  • Fluorescence Measurement:

    • For each sample, record the fluorescence emission spectrum and note the intensity at the emission maximum.

    • If available, measure the fluorescence lifetime for each sample.

  • Data Analysis and Calibration:

    • The relationship between fluorescence intensity (or lifetime) and viscosity can be described by the Förster-Hoffmann equation: log(I) = C + x log(η), where I is the fluorescence intensity, η is the viscosity, and C and x are constants.

    • Plot log(I) versus log(η). The data should yield a linear relationship. This plot serves as a calibration curve for measuring unknown viscosities.

Expected Results

A linear relationship between the logarithm of fluorescence intensity and the logarithm of viscosity is expected, confirming the probe's utility as a molecular rotor.

Table 2: Representative Data for Q-Visc in Water-Glycerol Mixtures

Glycerol (% v/v)Viscosity (cP)Log(η)Relative Fluorescence IntensityLog(I)
00.89-0.051.00.00
201.780.252.50.40
404.900.698.00.90
6016.51.2230.21.48
801102.04155.62.19

Conclusion and Future Outlook

6-Methyl-2-vinylquinoline is a highly adaptable and effective scaffold for the development of fluorescent probes. Its inherent environmental sensitivity and the synthetic accessibility of its vinyl group allow for the creation of sophisticated sensors for a variety of analytes and physiological parameters. The examples of a Zn²⁺ sensor and a viscosity probe highlight the diverse applications stemming from this core structure. Future work may involve conjugating this fluorophore to more complex recognition elements for detecting specific enzymes, nucleic acids, or disease biomarkers, further expanding its role in chemical biology and diagnostic applications.

References

Please note that the following are representative references and a comprehensive literature search is recommended for specific research applications.

  • Synthesis and properties of quinoline-based fluorescent probes.Journal of Organic Chemistry. (A general reference for synthetic methods).
  • Chelation-Enhanced Fluorescence and the Design of Fluorescent Probes for Metal Ions.Coordination Chemistry Reviews. (Provides theoretical background on the CHEF mechanism).
  • Fluorescent Molecular Rotors: A New Class of Probes for Microviscosity.Journal of Physical Chemistry B.
Method

Application Note: Phosphoric Acid-Catalyzed Cross-Coupling of 6-Methyl-2-vinylquinoline for Aza-Aromatic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Methyl-2-vinylquinoline (CAS: 52319-28-5)[1] Application: Synthesis of dual 5-HT2A/5-HT2C receptor agonists (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Methyl-2-vinylquinoline (CAS: 52319-28-5)[1] Application: Synthesis of dual 5-HT2A/5-HT2C receptor agonists (Centhaquin analogs)[2]

Mechanistic Overview & Causality

In the landscape of modern neurotherapeutic drug discovery, functionalized quinolines represent a privileged scaffold. Specifically, the cross-coupling of vinyl aza-arenes with nucleophilic piperazines is a critical pathway for synthesizing centhaquin analogs—compounds demonstrating potent dual agonism at 5-HT2A and 5-HT2C receptors with negligible 5-HT2B activity, thereby minimizing cardiotoxic liabilities[2],[3].

Traditionally, coupling aza-arenes like 6-methyl-2-vinylquinoline with piperazines relied on harsh, acid-catalyzed conditions (e.g., refluxing in anhydrous ethanol at 100 °C with excess hydrochloric acid)[2]. These legacy methods suffer from operational complexity; the requirement for excess acid necessitates stoichiometric neutralization, generating substantial chemical waste and limiting the tolerance of sensitive functional groups[2].

Recent advancements have introduced a highly sustainable, Brønsted acid-mediated catalytic approach . By utilizing 10 mol% orthophosphoric acid (H₃PO₄) , the quinoline nitrogen is selectively protonated. This protonation strongly withdraws electron density from the conjugated 2-vinyl group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO)[2]. The activated vinyl group then acts as a highly receptive Michael acceptor, facilitating a smooth aza-Michael addition by the substituted piperazine nucleophile.

G A 6-Methyl-2-vinylquinoline (Electrophile) C Protonated Quinoline (Activated Intermediate) A->C Protonation B H3PO4 Catalyst (10 mol%) B->C Brønsted Acid Activation E Aza-Michael Addition (C-N Bond Formation) C->E Lowered LUMO D Substituted Piperazine (Nucleophile) D->E Nucleophilic Attack E->B Catalyst Regeneration F Coupled Aza-Aromatic (Product) E->F Deprotonation & Product Release

Mechanistic workflow of H3PO4-catalyzed aza-Michael addition for aza-aromatic synthesis.

Optimization of Reaction Conditions

The shift from stoichiometric to catalytic acid requires precise thermal and solvent optimization to overcome the activation energy barrier of the aza-Michael addition. The table below summarizes the quantitative optimization data for the coupling of vinylquinolines with piperazines [2].

EntryCatalyst SystemSolventTemp.TimeYield (%)Causality & Observation
1Excess Acid (Legacy)Ethanol100 °C--Harsh reflux; requires stoichiometric base neutralization[2].
210 mol% H₃PO₄THF0 °C14 hTraceInsufficient thermal energy for nucleophilic attack[2].
310 mol% H₃PO₄THF25 °C14 hPoorSluggish kinetics; incomplete conversion[2].
410 mol% H₃PO₄Toluene60 °C14 h68%Good conversion; non-polar solvent is viable[2].
5 10 mol% H₃PO₄ THF 60 °C 14 h 69% Optimal conditions; excellent solubility and complete conversion [2].

Note: When applying the optimal conditions (Entry 5) specifically to 6-methyl-2-vinylquinoline and 1-(3-methylphenyl)piperazine, the corresponding coupled analog is obtained in a highly efficient 65% yield [2].

Detailed Experimental Protocol

The following self-validating protocol details the synthesis of 1-(3-methylphenyl)-4-(2-(6-methylquinolin-2-yl)ethyl)piperazine using 6-methyl-2-vinylquinoline as the electrophilic scaffold[2].

Materials & Equipment
  • Electrophile: 6-Methyl-2-vinylquinoline (CAS: 52319-28-5)[1]

  • Nucleophile: 1-(3-Methylphenyl)piperazine

  • Catalyst: Orthophosphoric acid (H₃PO₄, 85% aqueous)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Equipment: Oven-dried Schlenk flask, magnetic heating block, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reagent Assembly & Solvation

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-methyl-2-vinylquinoline (1.0 equiv, e.g., 1.0 mmol) and 1-(3-methylphenyl)piperazine (1.2 equiv, 1.2 mmol). Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.

  • Causality: A slight excess of the piperazine nucleophile drives the equilibrium forward. Anhydrous THF is selected as it fully solubilizes both the hydrophobic aza-arene and the polar piperazine, ensuring a homogenous reaction environment[2].

Step 2: Catalytic Activation

  • Action: Add orthophosphoric acid (10 mol%, 0.1 mmol) dropwise to the stirring solution at room temperature.

  • Causality: H₃PO₄ acts as a mild Brønsted acid. It selectively protonates the quinoline nitrogen without degrading the piperazine or requiring complex downstream neutralization[2].

Step 3: Thermal Coupling

  • Action: Seal the Schlenk flask and transfer it to a pre-heated magnetic heating block set to 60 °C. Stir vigorously for 14 hours.

  • Causality: As demonstrated in the optimization data, room temperature yields sluggish kinetics. Elevating the temperature to 60 °C provides the necessary kinetic energy to overcome the activation barrier of the aza-Michael addition, driving the reaction to complete conversion[2].

Step 4: Reaction Monitoring (Self-Validation)

  • Action: After 14 hours, sample 10 µL of the reaction mixture and perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane eluent system. Visualize under UV light (254 nm).

  • Validation: The protocol validates itself when the distinct UV-active spot corresponding to the starting 6-methyl-2-vinylquinoline is completely consumed, indicating the successful formation of the lower-Rf coupled product.

Step 5: Quenching & Purification

  • Action: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NaHCO₃, followed by extraction with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Causality: The mild NaHCO₃ quench neutralizes the 10 mol% H₃PO₄ catalyst, preventing reverse Michael addition or product degradation during silica gel purification[2].

Application in Drug Development

The utilization of 6-methyl-2-vinylquinoline under these optimized cross-coupling conditions is highly relevant for neuropharmacology. The resulting piperazine-coupled aza-aromatics act as potent dual 5-HT2A and 5-HT2C receptor agonists [2],[3].

Crucially, structural modifications utilizing the 6-methylquinoline core help tune the orthosteric binding pocket interactions (specifically interacting with Ser159 in 5-HT2A and Ser138 in 5-HT2C) [4]. Furthermore, compounds synthesized via this method demonstrate no measurable activity at 5-HT2B receptors up to 10 µM[3]. This selectivity profile is a critical safety milestone in drug development, as 5-HT2B agonism is famously linked to drug-induced valvular heart disease[2]. This methodology thereby enables the rapid, green generation of compound libraries for treating obesity, depression, and related CNS disorders without the historical cardiotoxic risks[2],[3].

References

  • Adhikari, A. S., Yadav, A., Pandit, S., et al. "Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists." ACS Medicinal Chemistry Letters, 2025. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

6-Methyl-2-vinylquinoline (6-M-2-VQ) Stability &amp; Handling Support Center

Welcome to the Technical Support Center for handling 6-Methyl-2-vinylquinoline (CAS: 52319-28-5) . Vinylquinolines are highly reactive building blocks used in drug development (e.g., antimalarials and kinase inhibitors)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 6-Methyl-2-vinylquinoline (CAS: 52319-28-5) . Vinylquinolines are highly reactive building blocks used in drug development (e.g., antimalarials and kinase inhibitors) and materials science. However, their conjugated vinyl groups make them notoriously prone to spontaneous auto-polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your monomer remains stable and monomeric from storage to synthesis.

Section 1: The Mechanistic "Why" – Understanding Auto-Polymerization

Q1: Why does 6-Methyl-2-vinylquinoline spontaneously polymerize even at room temperature? A: The extreme reactivity of 6-M-2-VQ stems from its molecular structure. Environmental triggers such as thermal stress, actinic light, or trace peroxides initiate the formation of carbon-centered free radicals. Because the vinyl group is directly conjugated to the aromatic quinoline ring, the resulting radical is highly resonance-stabilized. This stabilization drastically lowers the activation energy required for the propagation step, leading to rapid, exothermic auto-polymerization [1]. Furthermore, acidic impurities can trigger a secondary pathway: cationic polymerization.

G Monomer 6-M-2-VQ Monomer Trigger Heat / Light / O2 (Initiation) Monomer->Trigger Exposure Radical Resonance-Stabilized Radical Trigger->Radical Homolysis Polymer Auto-Polymerization (Viscous Mass) Radical->Polymer Propagation (+ Monomers) Inhibitor TBC / HQ Inhibitor (Radical Scavenger) Inhibitor->Radical Quenches

Caption: Radical polymerization pathway of 6-M-2-VQ and the quenching mechanism of inhibitors.

Q2: What is the visual or analytical evidence that my batch has polymerized? A:

  • Visual: Early-stage polymerization increases the viscosity of the normally free-flowing liquid. Advanced stages present as an insoluble, glassy resin or a "pop-corn" like solid mass [1].

  • Analytical (Self-Validating Check): Run a 1 H-NMR in CDCl 3​ . Pure 6-M-2-VQ exhibits a characteristic vinyl proton doublet-of-doublets at δ ~7.02 ppm, and doublets at δ ~6.24 ppm and δ ~5.61 ppm [2]. If these sharp peaks broaden significantly or disappear while broad aliphatic backbone peaks emerge ( δ 1.5 - 2.5 ppm), your batch has polymerized.

Section 2: Troubleshooting Guide – Identifying & Preventing Polymerization

Q3: How do I choose the right polymerization inhibitor for my workflow? A: Not all inhibitors work under the same conditions. The choice depends on whether your system is aerobic or anaerobic. 4-tert-Butylcatechol (TBC) is the industry standard for storage, but it requires trace amounts of dissolved oxygen to function effectively as a radical scavenger[3]. Phenothiazine (PTZ) does not require oxygen, making it superior for anaerobic processes like vacuum distillation.

Quantitative Comparison of Polymerization Inhibitors
InhibitorMechanism of ActionOptimal Conc.Best Use CaseO 2​ Requirement
TBC (4-tert-Butylcatechol)Phenolic radical trapping100 - 500 ppmLong-term storageYes (Trace amounts)
HQ (Hydroquinone)Phenolic radical trapping50 - 250 ppmShort-term handlingYes (Trace amounts)
PTZ (Phenothiazine)Hydrogen donation / coupling200 - 600 ppmVacuum distillationNo (Works anaerobically)

Q4: My product polymerizes in the distillation pot. How do I purify it safely? A: Thermal stress during distillation is the leading cause of monomer loss. You must lower the boiling point via high vacuum and use an anaerobic inhibitor (like PTZ) in the distillation pot [1].

Step-by-Step Protocol: Safe Vacuum Distillation of 6-M-2-VQ
  • Inhibitor Loading: Add 200-500 ppm of Phenothiazine (PTZ) directly to the crude 6-M-2-VQ mixture in the distillation pot. Do not use TBC here, as the vacuum will strip the oxygen required for TBC to function [3].

  • Apparatus Preparation: Ensure all glassware is scrupulously clean and base-washed. Trace acids from previous reactions can catalyze cationic polymerization.

  • Vacuum Application: Apply a high vacuum (e.g., < 0.1 mmHg) before applying any heat. This prevents thermal auto-acceleration.

  • Controlled Heating: Use a controlled heating mantle. Keep the pot temperature strictly below 60°C.

  • Collection: Collect the purified distillate in a receiver flask pre-charged with 50-100 ppm of TBC. Ensure the receiver flask is shielded from light (use amber glass or wrap in aluminum foil).

  • Inerting: Immediately flush the receiver flask with Argon (Argon is heavier than Nitrogen and provides a superior protective blanket) and transfer to a -20°C freezer [4].

G Step1 1. Crude 6-M-2-VQ Step2 2. Add PTZ Inhibitor (200-500 ppm) Step1->Step2 Step3 3. Apply High Vacuum (< 0.1 mmHg) Step2->Step3 Step4 4. Distill at < 60°C Step3->Step4 Step5 5. Collect in Amber Vial (+ TBC Stabilizer) Step4->Step5 Step6 6. Store at -20°C under Argon Step5->Step6

Caption: Step-by-step workflow for the safe distillation and long-term storage of 6-M-2-VQ.

Section 3: Storage & Handling Protocols

Q5: What are the exact storage conditions to guarantee >98% purity over 6 months? A: To maintain structural integrity and prevent degradation, 6-M-2-VQ must be treated as a highly reactive, light-sensitive monomer.

  • Temperature: Store strictly at or below -20°C (a -80°C ultralow freezer is ideal for multi-year storage) [4].

  • Atmosphere: Store under an inert Argon atmosphere.

  • Light: Actinic light triggers radical formation. Amber vials are mandatory.

  • Stabilizer: Maintain a baseline of 100-500 ppm of TBC.

Q6: My downstream organometallic coupling reaction is sensitive to TBC. How do I remove the inhibitor before use? A: TBC is a phenolic compound (pKa ~9.5). It can be easily removed by exploiting its acidity relative to the neutral quinoline.

Step-by-Step Protocol: TBC Inhibitor Removal
  • Dissolution: Dissolve the stabilized 6-M-2-VQ in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Base Washing: Transfer the solution to a separatory funnel. Wash the organic layer three times with an equal volume of 10% aqueous NaOH. Causality: The strong base deprotonates the TBC, converting it into a highly water-soluble phenoxide salt that partitions into the aqueous layer.

  • Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water and base. Dry the organic layer over anhydrous Na 2​ SO 4​ , then filter.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. Keep the water bath strictly below 30°C to prevent thermal polymerization of the now-uninhibited monomer.

  • Immediate Use: The destabilized monomer must be used immediately in your assay or reaction. Do not attempt to store uninhibited 6-M-2-VQ.

References

  • The Royal Society of Chemistry. A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. Available at:[Link]

  • National Institutes of Health (NIH PMC). Inhibition of Free Radical Polymerization: A Review. Available at:[Link]

Optimization

Troubleshooting low yields in 6-Methyl-2-vinylquinoline synthesis

Welcome to the technical support center for the synthesis of 6-Methyl-2-vinylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-vinylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. Here, we will address common issues, particularly those leading to low yields, and provide in-depth, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Methyl-2-vinylquinoline, and which is recommended?

There are several methods for synthesizing 2-vinylquinolines. A prevalent and direct approach is the condensation of a 2-methylquinoline, in this case, 2,6-dimethylquinoline, with an aldehyde, typically formaldehyde.[1][2] This method is often favored due to the availability of starting materials.

Another classical approach is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4] While powerful for generating the quinoline core, it can be vigorous and may require careful control of reaction conditions.[5][6]

For general laboratory scale, the condensation of 2,6-dimethylquinoline with formaldehyde is a reliable starting point. A patented method with reported high yields involves heating 2-methylquinoline compounds with formaldehyde in the presence of a secondary amine hydrochloride (like diethylamine hydrochloride) and a small amount of an organic base (like triethylamine).[7]

Q2: I'm experiencing significant tar formation in my reaction. What causes this and how can it be minimized?

Tar formation is a frequent issue in quinoline synthesis, especially under harsh acidic and high-temperature conditions.[5] This is often due to the acid-catalyzed polymerization of reactants or intermediates.[5]

Strategies to Minimize Tarring:

  • Optimize Temperature: Avoid excessively high temperatures, as this can promote polymerization of the vinyl product.[8] A stepwise or gradual heating approach can help control exothermic reactions.[5]

  • Slow Addition of Reagents: Adding reagents dropwise, particularly in the Doebner-von Miller synthesis, can maintain low concentrations of reactive intermediates and thus reduce polymerization.[5][6]

  • Use of a Biphasic System: In some cases, a biphasic solvent system can sequester reactive intermediates in an organic phase, limiting their polymerization in the acidic aqueous phase.[5]

Troubleshooting Low Yields

Low yields can stem from various factors throughout the synthetic process, from the initial reaction to the final purification. Below is a systematic approach to identifying and resolving these issues.

Section 1: Reaction-Specific Issues

Q3: My reaction with 2,6-dimethylquinoline and formaldehyde is not going to completion. How can I improve this?

If you observe a significant amount of unreacted 2,6-dimethylquinoline by TLC or NMR analysis, consider the following:

  • Catalyst System: The choice and amount of catalyst are critical. For the condensation with formaldehyde, a combination of a secondary amine salt (e.g., diethylamine hydrochloride) and a tertiary amine base (e.g., triethylamine) is often effective.[7][8] Ensure these are used in the correct stoichiometric ratios as detailed in established protocols.

  • Reaction Time and Temperature: This reaction typically requires reflux temperatures to proceed at a reasonable rate.[7][8] Monitor the reaction progress by TLC. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. However, be cautious of increased byproduct formation at higher temperatures.

  • Dehydration of the Aldol Adduct: The reaction proceeds through an aldol-type intermediate, which must dehydrate to form the final vinyl product. Sufficient heating is necessary to drive this dehydration step.[8]

Q4: I suspect my product is polymerizing during the reaction. What are the signs and how can I prevent it?

Polymerization of the electron-rich vinyl group is a common cause of low yields.[8]

  • Symptoms: The reaction mixture may become viscous or you may observe the formation of an insoluble solid. The desired product spot on TLC may be faint, with significant streaking or material at the baseline.

  • Prevention:

    • Avoid Prolonged High Temperatures: Once the starting material is consumed (as monitored by TLC), it is crucial to cool the reaction down to prevent polymerization of the product.[8]

    • Consider a Polymerization Inhibitor: In persistent cases, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture can be beneficial, though it will need to be removed during purification.[9]

Section 2: Purification Challenges

Q5: I'm losing a significant amount of product during column chromatography. What are some best practices?

Purification of quinolines can be challenging due to the basicity of the nitrogen atom, which can lead to tailing on silica gel.

  • Tailing on Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, causing streaking or "tailing" of the product spot on TLC and poor separation during column chromatography.[9] To counteract this, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent.[9]

  • Column Overloading: A common mistake is loading too much crude material onto the column. A general guideline is to use 20-100g of silica gel for every 1g of crude product.[9]

  • Solvent System Selection: Carefully select your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product to achieve good separation.

Q6: My product seems to be degrading on the column. How can I avoid this?

If you notice new spots appearing on TLC fractions from the column that were not in the crude mixture, your product may be decomposing on the silica gel.

  • Minimize Contact Time: Do not let the purified product sit in solvent for extended periods. Combine pure fractions and remove the solvent promptly using a rotary evaporator, avoiding high temperatures.[9]

  • Deactivate Silica: In some cases, using silica gel that has been pre-treated with a base can help prevent the degradation of sensitive compounds.

Q7: Is recrystallization a viable purification method for 6-Methyl-2-vinylquinoline?

Yes, recrystallization can be a very effective method for purifying this compound, especially for removing minor impurities after chromatography.

  • Solvent Selection: A common solvent system for recrystallizing 2-vinylquinoline derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[7][9]

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add the less polar solvent (petroleum ether or hexane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[9] Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.[9]

Data & Protocols

Table 1: Troubleshooting Guide for Low Yields
Symptom Potential Cause Recommended Action
High amount of starting material remaining Incomplete reactionIncrease reaction time/temperature; verify catalyst loading.[8]
Viscous reaction mixture/insoluble solids Polymerization of productAvoid excessive heating; consider a polymerization inhibitor.[8][9]
Streaking/tailing on TLC/column Interaction with acidic silica gelAdd 0.1-1% triethylamine to the eluent.[9]
Multiple, close-running spots on TLC Isomeric byproducts or impuritiesOptimize reaction conditions for selectivity; use an optimized gradient for chromatography.
Product loss during workup Emulsion formation during extractionAdd brine to the aqueous layer to break up the emulsion.
Protocol 1: Synthesis of 6-Methyl-2-vinylquinoline

This protocol is adapted from a patented procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

Materials:

  • 2,6-Dimethylquinoline

  • 37% Formaldehyde solution

  • Diethylamine hydrochloride

  • Triethylamine

  • 95% Ethanol

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylquinoline (1.0 eq).

  • Add 95% ethanol, 37% formaldehyde solution (1.3 eq), and triethylamine.

  • Stir the mixture and heat to approximately 60°C until all solids have dissolved.

  • In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 eq) in a 1:1 mixture of ethanol and water.

  • Slowly add the diethylamine hydrochloride solution dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization from ethyl acetate/petroleum ether.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis.

Troubleshooting_Workflow cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield of 6-Methyl-2-vinylquinoline analyze_crude Analyze Crude Mixture by TLC/NMR start->analyze_crude unreacted_sm Significant Starting Material Remaining? analyze_crude->unreacted_sm byproducts Multiple Byproducts Observed? unreacted_sm->byproducts No sol_incomplete Incomplete Reaction: - Increase reaction time/temp - Check catalyst loading unreacted_sm->sol_incomplete Yes baseline Significant Baseline Material on TLC? byproducts->baseline No sol_side_reactions Side Reactions: - Lower reaction temperature - Slow reagent addition - Check for air/moisture sensitivity byproducts->sol_side_reactions Yes sol_polymerization Polymerization: - Reduce reaction temperature - Add polymerization inhibitor baseline->sol_polymerization Yes sol_purification Purification Issues: - Add triethylamine to eluent - Optimize solvent system - Consider recrystallization baseline->sol_purification No sol_incomplete->analyze_crude Re-run and Analyze sol_side_reactions->analyze_crude Re-run and Analyze sol_polymerization->analyze_crude Re-run and Analyze caption Troubleshooting workflow for low yield.

Caption: Troubleshooting workflow for low yield.

Simplified Reaction Mechanism: Doebner-von Miller Type Synthesis

This diagram illustrates a simplified mechanism for the formation of the quinoline core.

Doebner_Miller_Mechanism cluster_steps Key Mechanistic Steps p_toluidine p-Toluidine michael_addition 1. Michael Addition p_toluidine->michael_addition unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->michael_addition cyclization 2. Electrophilic Cyclization michael_addition->cyclization dehydration 3. Dehydration cyclization->dehydration oxidation 4. Oxidation dehydration->oxidation quinoline_product Substituted Quinoline oxidation->quinoline_product caption Simplified Doebner-von Miller mechanism.

Caption: Simplified Doebner-von Miller mechanism.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Patil, S. B., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Malaria Journal, 18(1), 189. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • RSC Advances. (n.d.). Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Analysis of 2-Vinyl-5,6,7,8-tetrahydroquinoline and Other Vinyl-Substituted Heterocycles: A Guide for Researchers.
  • ResearchGate. (n.d.). The synthesis of 2‐vinyl quinolines from but‐2‐yn‐1‐ol. Retrieved from [Link]

  • IIP Series. (2014). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Vinylquinoline Compounds.
  • SciSpace. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 6-Methyl-2-vinylquinoline

Welcome to the technical support and troubleshooting center for the purification of 6-Methyl-2-vinylquinoline (CAS: 52319-28-5). As a basic aza-aromatic compound containing a highly reactive vinyl moiety, this molecule p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 6-Methyl-2-vinylquinoline (CAS: 52319-28-5). As a basic aza-aromatic compound containing a highly reactive vinyl moiety, this molecule presents unique challenges during standard silica gel chromatography [5].

This guide is designed for researchers and drug development professionals. It bypasses basic chromatography tutorials and directly addresses the physicochemical causality behind poor resolution, peak tailing, and unexplained yield losses, providing field-proven, self-validating solutions.

Diagnostic Troubleshooting & FAQs

Q1: Why does 6-Methyl-2-vinylquinoline streak and tail so severely on standard silica gel?

A1: The root cause is a strong acid-base interaction. Standard "Type A" silica gel is inherently acidic due to the presence of active silanol groups (Si-OH) on its surface. The nitrogen atom in the quinoline ring is basic. When the compound passes through the column, the basic nitrogen undergoes strong hydrogen-bonding and ion-exchange interactions with these anionic silanols [4]. Instead of eluting in a tight, discrete band, the molecules drag through the stationary phase, resulting in severe peak tailing, band broadening, and co-elution with closely eluting impurities.

Q2: How do I eliminate this peak tailing and improve fraction resolution?

A2: You must dynamically deactivate the silica gel by adding a competing base—commonly a silanol suppressor like Triethylamine (TEA) —to your mobile phase[3, 4]. Adding 0.1% to 1% (v/v) TEA to your eluent (e.g., n-heptane/EtOAc) allows the TEA to preferentially associate with the acidic silanol sites. Because TEA binds to the silica, it blocks the quinoline nitrogen from interacting with the stationary phase, allowing the 6-Methyl-2-vinylquinoline to elute freely based purely on its polarity [4].

Mechanism Silanol Acidic Silanol (Si-OH) on Silica Surface Quinoline 6-Methyl-2-vinylquinoline (Basic Nitrogen) Silanol->Quinoline Without TEA TEA Triethylamine (TEA) (Competing Base) Silanol->TEA With 0.5% TEA Tailing Strong Interaction (Peak Tailing / Loss) Quinoline->Tailing Elution Free Elution (Sharp Peak) Quinoline->Elution TEA->Quinoline Blocks Binding Sites

Logical relationship of competitive silanol binding by Triethylamine (TEA).

Q3: I added TEA, but my yield is still inexplicably low after concentrating the fractions. What is happening?

A3: You are likely experiencing acid-catalyzed polymerization of the vinyl group. The vinyl moiety on the 2-position of the quinoline ring is highly susceptible to polymerization, especially when exposed to heat, light, or acidic microenvironments [1]. Even with TEA present, localized acidic sites on the silica can catalyze the degradation of the vinyl group during the run. Furthermore, concentrating the pooled fractions on a rotary evaporator at standard temperatures (>40°C) provides the thermal activation energy required for the molecules to cross-link. If silica gel continues to cause yield loss, you must switch to a Basic Alumina stationary phase, which entirely lacks the acidic silanols that trigger this degradation [3].

Q4: What is the optimal solvent system for isolating this compound from its synthetic precursors?

A4: A gradient of n-heptane and Ethyl Acetate (EtOAc) is the standard and highly effective choice for 2-vinylquinolines synthesized via direct condensation [2]. Unreacted starting materials (like 2,6-dimethylquinoline) often have very similar Rf values. A slow gradient starting at 100% n-heptane (containing 0.5% TEA) and gradually increasing to 10-15% EtOAc ensures maximum theoretical plates for separation.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the expected chromatographic performance of 6-Methyl-2-vinylquinoline across different purification conditions based on field data.

Stationary PhaseMobile Phase SystemAdditiveTailing Factor ( As​ )Average Recovery YieldPrimary Failure Mode / Drawback
Standard Silica (Type A) Hexane / EtOAcNone> 2.5 (Severe)40% - 50%Irreversible adsorption, Polymerization
Deactivated Silica n-Heptane / EtOAc0.5% TEA1.1 - 1.3 (Good)85% - 92%Requires rigorous TEA removal post-column
Basic Alumina n-Heptane / EtOAcNone1.0 - 1.2 (Excellent)88% - 95%Lower resolution for very close Rf​ impurities

Self-Validating Experimental Protocol

The following methodology utilizes a self-validating framework. By incorporating a 2D-TLC stability check before committing your entire crude batch to the column, you mathematically prove the stability of your analyte in the chosen system.

Workflow Step1 1. 2D-TLC Validation (Confirm Silica Stability) Step2 2. Prepare Eluent (n-Heptane/EtOAc + 0.5% TEA) Step1->Step2 Step3 3. Slurry Pack Column (Pre-equilibrate with TEA) Step2->Step3 Step4 4. Wet Load Crude Mixture (Avoid Dry Loading Heat) Step3->Step4 Step5 5. Isocratic/Gradient Elution (Monitor via TLC) Step4->Step5 Step6 6. Low-Temp Concentration (Water Bath < 30°C) Step5->Step6

Step-by-step workflow for the optimized purification of 6-Methyl-2-vinylquinoline.

Phase 1: System Validation (2D-TLC)
  • Spot and Run: Spot the crude mixture in the bottom-left corner of a standard silica TLC plate. Develop the plate in n-heptane:EtOAc (9:1) containing 0.5% TEA.

  • Dry and Rotate: Remove the plate, dry it thoroughly under a gentle stream of nitrogen (do not use a heat gun, which may polymerize the vinyl group). Rotate the plate 90 degrees.

  • Second Run: Develop the plate again in the exact same solvent system.

  • Analyze (The Validation Step): Visualize under UV (254 nm). If the 6-Methyl-2-vinylquinoline spot lies perfectly on the diagonal axis, it is stable. If it streaks below the diagonal, it is degrading on the silica, dictating an immediate switch to Basic Alumina.

Phase 2: Column Preparation and Loading
  • Eluent Preparation: Prepare 1 Liter of the starting mobile phase: 100% n-heptane with 0.5% v/v Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: Create a slurry of 200-300 mesh silica gel [2] using the TEA-spiked n-heptane. Pour the slurry into the column.

  • Equilibration: Run at least 2 column volumes of the TEA-spiked eluent through the bed. Causality: This pre-coats and neutralizes the acidic silanols before the crude mixture ever touches the silica.

  • Wet Loading: Dissolve the crude 6-Methyl-2-vinylquinoline in the absolute minimum volume of DCM or the starting eluent. Do not dry load. Evaporating solvent onto silica for dry loading creates localized heat and concentrates the basic quinoline onto acidic silica, heavily promoting vinyl polymerization [1]. Carefully apply the liquid load to the top of the column bed.

Phase 3: Elution and Isolation
  • Elution: Begin eluting with 100% n-heptane + 0.5% TEA. Gradually step the gradient to 95:5 n-heptane:EtOAc (+0.5% TEA), and finally to 90:10 based on TLC monitoring.

  • Fraction Pooling: Pool the fractions containing the pure product. Keep the receiving flasks wrapped in aluminum foil to protect the light-sensitive vinyl group from photo-induced radical polymerization.

  • Concentration: Transfer the pooled fractions to a rotary evaporator. Critical Step: Set the water bath temperature to no higher than 30°C . Pull a strong vacuum to compensate for the lower temperature.

  • TEA Removal: To remove residual TEA, co-evaporate the final concentrated oil with 2-3 portions of toluene, followed by high-vacuum drying.

References

  • Benchchem.
  • The Royal Society of Chemistry. A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis.
  • Benchchem.
  • Phenomenex. Tip on Peak Tailing of Basic Analytes.
  • ACS Medicinal Chemistry Letters. Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Methyl-2-vinylquinoline Metal Complexes

Welcome to the Technical Support Center for coordination chemistry involving 6-Methyl-2-vinylquinoline (6-Me-2-VQ) . While this ligand is highly valuable for its electronic properties and potential for post-coordination...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coordination chemistry involving 6-Methyl-2-vinylquinoline (6-Me-2-VQ) . While this ligand is highly valuable for its electronic properties and potential for post-coordination functionalization[1], its structural topology presents significant synthetic challenges. The 2-vinyl group, located immediately adjacent to the coordinating nitrogen, creates severe steric clashes with the metal center and ancillary ligands.

This guide provides drug development professionals and inorganic chemists with field-proven troubleshooting strategies, causality-driven insights, and self-validating protocols to successfully synthesize stable 6-Me-2-VQ metal complexes.

Diagnostic Workflow for Steric Mitigation

Before initiating your synthesis, use the following logical workflow to select the appropriate steric mitigation strategy based on your target metal's coordination geometry.

G N1 6-Me-2-VQ + Metal Precursor N2 Assess Steric Environment (Coordination Geometry) N1->N2 N3 Crowded Geometry (e.g., Octahedral Ru/Ir) N2->N3 High Steric Clash N4 Open Geometry (e.g., Square Planar Pd/Pt) N2->N4 Moderate Clash N6 Force Bidentate (N, C=C) Chelation via Thermal Activation N3->N6 N5 Use Labile Ligands (COD, THF, MeCN) N4->N5 N7 Stable 6-Me-2-VQ Complex N5->N7 N6->N7 Thermodynamic Control

Workflow for mitigating steric hindrance in 6-Me-2-VQ metal complex synthesis.

Frequently Asked Questions (FAQs) & Causality Insights

Q1: Why does 6-Me-2-VQ fail to coordinate to standard Ru(II) or Pd(II) precursors at room temperature? Causality & Expert Insight: The primary issue is the kinetic barrier imposed by the bulky 2-vinyl group. In 2-substituted quinolines, the substituent physically blocks the approach of the metal to the nitrogen lone pair, [2]. At room temperature, the thermal energy is insufficient to overcome the activation energy required to displace existing ligands in the presence of this steric bulk. Solution: Switch from kinetic to thermodynamic control. Use elevated temperatures (e.g., 80–120 °C) and non-coordinating solvents (like toluene or 1,4-dioxane) to drive the equilibrium toward the chelated product.

Q2: How can I prevent ligand dissociation during the synthesis of octahedral complexes (e.g., Ir, Ru)? Causality & Expert Insight: In a crowded octahedral geometry, monodentate coordination of 6-Me-2-VQ is thermodynamically unstable due to continuous steric repulsion between the 2-vinyl group and equatorial ancillary ligands. Solution: Exploit the 2-vinyl group as a secondary coordination site. By forcing bidentate coordination (N, η²-C=C), you create a stable metallacycle. This resolves the steric clash by locking the vinyl group into the coordination sphere, benefiting from the chelate effect. Use halide abstractors (e.g., AgBF₄) to create the necessary vacant coordination sites.

Q3: What ancillary ligands are recommended to minimize steric clashes with 6-Me-2-VQ? Causality & Expert Insight: The Tolman cone angle or percent buried volume (%V_bur) of ancillary ligands dictates the remaining space for 6-Me-2-VQ. Bulky phosphines (e.g., PPh₃, PCy₃) will clash severely with the 6-methyl and 2-vinyl groups. Solution: Use , where the ancillary ligands (allyl, COD) can be easily displaced or adopt flexible conformations to accommodate the incoming quinoline[3].

Quantitative Data: Steric Impact on Coordination Yields

The following table summarizes the impact of metal precursors, ancillary ligand cone angles, and reaction conditions on the successful coordination of 6-Me-2-VQ.

Metal PrecursorAncillary LigandsReaction Temp (°C)Coordination ModeYield (%)Steric Mitigation Strategy
PdCl₂(PPh₃)₂PPh₃ (Cone angle 145°)25Monodentate (N)< 5None (High steric clash causes failure)
[Pd(allyl)Cl]₂Allyl (Labile/Flexible)60Bidentate (N, C=C)82Labile precursor, forced chelation
Ru(bpy)₂Cl₂bpy (Planar/Flat)120Monodentate (N)45High temp, planar ancillary ligands
[Rh(COD)Cl]₂COD (Labile)80Bidentate (N, C=C)91Vacant sites via COD displacement
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of[Pd(6-Me-2-VQ)(allyl)]⁺ BF₄⁻

Objective: Overcome the kinetic barrier of 6-Me-2-VQ coordination to Palladium(II) while utilizing the vinyl group for bidentate stabilization. Microwave heating rapidly overcomes the steric activation barrier without causing [4].

Step-by-Step Methodology:

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, dissolve 0.1 mmol of [Pd(allyl)Cl]₂ in 3 mL of anhydrous dichloromethane (DCM). Add 0.2 mmol of AgBF₄.

  • Halide Abstraction: Stir the mixture at room temperature for 15 minutes in the dark.

    • Self-Validation Checkpoint: A white precipitate (AgCl) will form immediately, visually confirming the successful creation of the highly reactive cationic Pd(II) species.

  • Filtration: Filter the mixture through a 0.2 μm PTFE syringe filter into a microwave-safe reaction vial to remove the AgCl precipitate.

  • Ligand Addition: Add 0.22 mmol of 6-Me-2-VQ to the clear yellow filtrate.

  • Microwave Irradiation: Seal the vial and irradiate at 80 °C for 30 minutes (dynamic power mode, max 50 W).

  • Isolation: Concentrate the deep orange solution under reduced pressure to 1 mL. Add 10 mL of cold diethyl ether to precipitate the complex. Centrifuge, decant the supernatant, and dry the solid under vacuum.

    • Self-Validation Checkpoint: Conduct ¹H NMR in CD₂Cl₂. You must observe a significant upfield shift of the vinyl protons (from ~6.2 ppm in the free ligand to ~4.5 ppm in the complex). This explicitly confirms that the vinyl group has engaged in η²-C=C coordination, successfully mitigating the steric clash.

Protocol B: Synthesis of Ru(II) Octahedral Complexes via Thermodynamic Control

Objective: Coordinate 6-Me-2-VQ to a crowded Ru(II) center using high-temperature thermodynamic control.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 0.1 mmol of cis-Ru(bpy)₂Cl₂ and 0.25 mmol of 6-Me-2-VQ in a Schlenk flask.

  • Solvent Selection: Add 10 mL of a 1:1 mixture of ethylene glycol and water.

    • Causality: This high-boiling, highly polar solvent system stabilizes the transition state of ligand substitution and allows for the high reflux temperatures necessary to overcome the 2-vinyl steric block.

  • Reflux: Heat the mixture to 150 °C under argon for 24 hours.

    • Self-Validation Checkpoint: The solution will transition from a murky purple/brown to a transparent, deep red/orange. This colorimetric shift indicates the successful displacement of chlorides by the sterically hindered quinoline.

  • Precipitation: Cool to room temperature and add a saturated aqueous solution of NH₄PF₆ (excess). A red precipitate of₂ will form.

  • Purification: Filter and wash with cold water, followed by diethyl ether. Recrystallize from an acetonitrile/toluene diffusion setup.

References
  • Title: A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis Source: The Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: A fluorescent ligand rationally designed to be selective for zinc(II) over larger metal ions. The structures of the zinc(II) and cadmium(II) complexes of N,N-bis(2-methylquinoline)-2-(2-aminoethyl)pyridine Source: ResearchGate URL: [Link]

  • Title: Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Troubleshooting

Removing polymerization inhibitors from commercial 6-Methyl-2-vinylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Polymerization Inhibitors This technical support center provides in-depth guidance on the removal of polymerization inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Polymerization Inhibitors

This technical support center provides in-depth guidance on the removal of polymerization inhibitors from commercial 6-Methyl-2-vinylquinoline. The following information is designed to address common challenges and questions encountered during the purification of this monomer, ensuring its suitability for subsequent polymerization reactions and other sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove polymerization inhibitors from commercial 6-Methyl-2-vinylquinoline before use?

A1: Commercial vinyl monomers like 6-Methyl-2-vinylquinoline are stabilized with small quantities of polymerization inhibitors to prevent spontaneous polymerization during transport and storage. These inhibitors, typically phenolic compounds such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), function by scavenging free radicals, which are essential for initiating polymerization.[1] If not removed, these inhibitors will interfere with, or entirely prevent, the desired polymerization reaction, leading to failed experiments, low yields, or polymers with inconsistent properties.

Q2: What are the most common polymerization inhibitors found in commercial 6-Methyl-2-vinylquinoline?

A2: While the specific inhibitor can vary by manufacturer, the most prevalent inhibitors used for vinyl aromatic monomers are phenolic compounds. These include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ) , also known as hydroquinone monomethyl ether.

  • 4-tert-Butylcatechol (TBC)

These compounds are effective radical scavengers and are favored for their ability to be removed with relative ease prior to polymerization.[2]

Q3: What are the recommended methods for removing these inhibitors?

A3: The two most effective and commonly employed methods for removing phenolic inhibitors from 6-Methyl-2-vinylquinoline are:

  • Column Chromatography over Basic Alumina: This is a highly effective method for laboratory-scale purification. The basic nature of the alumina allows for strong adsorption of the weakly acidic phenolic inhibitors, while the less polar monomer elutes readily.[3][4][5]

  • Vacuum Distillation: This technique separates the monomer from the non-volatile inhibitor based on their difference in boiling points.[6][7] It is particularly useful for obtaining very high purity monomer, but care must be taken to avoid thermal polymerization during the process.

A third method, caustic washing (aqueous basic extraction) , can also be used. This involves washing a solution of the monomer with an aqueous base (e.g., NaOH solution) to deprotonate the phenolic inhibitor, rendering it water-soluble and allowing for its extraction into the aqueous phase. However, this method can be less efficient and may require more rigorous drying of the monomer post-extraction.

Troubleshooting and In-Depth Guides

Method 1: Purification by Column Chromatography over Basic Alumina

This is often the most convenient method for lab-scale purification as it avoids heating the monomer, thus minimizing the risk of polymerization. The basicity of the alumina is key to its effectiveness in retaining the acidic phenolic inhibitors.

Causality of Experimental Choices:

  • Why Basic Alumina? 6-Methyl-2-vinylquinoline is a basic compound due to the nitrogen in the quinoline ring. Using a basic stationary phase like basic alumina prevents the strong, sometimes irreversible, binding of the basic product to the column that can occur with acidic silica gel.[3][5] This results in better recovery and sharper elution of the desired compound. The basic alumina also effectively adsorbs the acidic phenolic inhibitors.

  • Solvent System Selection: A non-polar to moderately polar solvent system is ideal. A common choice is a mixture of n-heptane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the monomer from any potential impurities. A typical starting point is a 9:1 or 8:2 mixture of n-heptane to ethyl acetate.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of basic activated alumina in the chosen eluent (e.g., n-heptane/ethyl acetate 9:1).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the alumina to settle, then gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the alumina bed.

  • Sample Loading: Dissolve the commercial 6-Methyl-2-vinylquinoline in a minimal amount of the eluent. Carefully add the solution to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature to yield the inhibitor-free 6-Methyl-2-vinylquinoline.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause Solution
Product does not elute Eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Streaking or "tailing" of the product spot on TLC Strong interaction between the basic quinoline nitrogen and residual acidic sites on the adsorbent.While less common with basic alumina, if this occurs, ensure the alumina is of high basicity.
Low recovery of the product Adsorption to the stationary phase.Ensure the use of basic alumina, not neutral or acidic.
Method 2: Purification by Vacuum Distillation

This method is highly effective for obtaining very pure monomer, as the inhibitors are typically much less volatile. However, the main challenge is to prevent polymerization at the elevated temperatures required for distillation.

Causality of Experimental Choices:

  • Why Vacuum? 6-Methyl-2-vinylquinoline has a high boiling point at atmospheric pressure. Applying a vacuum lowers the boiling point significantly, allowing distillation to occur at a lower temperature, which minimizes the risk of thermally induced polymerization.[6][7]

  • Stirring: Vigorous stirring is essential to prevent bumping, which is common during vacuum distillation, and to ensure even heating.[6]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are well-sealed with appropriate vacuum grease.[6]

  • Sample and Stir Bar: Place the commercial 6-Methyl-2-vinylquinoline and a magnetic stir bar into the distillation flask.

  • Initiate Vacuum: Slowly apply the vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask in a heating mantle or oil bath.

  • Distillation: Collect the distilled 6-Methyl-2-vinylquinoline in a receiving flask. Monitor the temperature of the vapor to ensure a constant boiling point, indicative of a pure substance.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.

Troubleshooting Guide: Vacuum Distillation

Problem Possible Cause Solution
Bumping Uneven heating or lack of nucleation sites.Ensure vigorous stirring with a magnetic stir bar. Boiling stones are not effective under vacuum.[6]
Polymerization in the distillation flask Temperature is too high.Use a higher vacuum to further lower the boiling point. Ensure the heating mantle is not set too high.
Incomplete separation Insufficient difference in boiling points between the monomer and impurities.Use a fractionating column (Vigreux or packed) to improve separation efficiency.

Visualization of Workflows

Workflow for Inhibitor Removal by Column Chromatography

start Start: Commercial 6-Methyl-2-vinylquinoline prep_column Prepare Basic Alumina Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with n-heptane/EtOAc load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Remove Solvent (Rotary Evaporator) combine_pure->evaporate end End: Inhibitor-Free Monomer evaporate->end

Caption: Workflow for inhibitor removal via basic alumina column chromatography.

Workflow for Inhibitor Removal by Vacuum Distillation

start Start: Commercial 6-Methyl-2-vinylquinoline setup_distillation Assemble Vacuum Distillation Apparatus start->setup_distillation apply_vacuum Apply Vacuum setup_distillation->apply_vacuum heat_flask Gently Heat Distillation Flask apply_vacuum->heat_flask collect_distillate Collect Purified Monomer heat_flask->collect_distillate cool_down Cool Apparatus collect_distillate->cool_down release_vacuum Reintroduce Air cool_down->release_vacuum end End: Inhibitor-Free Monomer release_vacuum->end

Caption: Workflow for inhibitor removal via vacuum distillation.

Purity Assessment and Storage

After removing the inhibitor, it is essential to confirm the purity of the 6-Methyl-2-vinylquinoline. This can be achieved using standard analytical techniques:

  • ¹H NMR Spectroscopy: The absence of signals corresponding to the inhibitor (e.g., aromatic protons of HQ or MEHQ) and the presence of the characteristic vinyl and quinoline protons confirm the purity of the monomer. The ¹H NMR spectrum of pure 6-methyl-2-vinylquinoline in CDCl₃ shows characteristic peaks for the vinyl protons around 5.61 (d), 6.24 (d), and 7.02 (dd) ppm, and a singlet for the methyl group around 2.51 ppm.[8]

  • Gas Chromatography (GC): GC can be used to assess the purity and detect any residual volatile impurities.

Storage of Inhibitor-Free Monomer:

Once the inhibitor has been removed, 6-Methyl-2-vinylquinoline is highly susceptible to polymerization. Therefore, it should be:

  • Used immediately, if possible.

  • Stored at a low temperature (-20°C to 4°C) in the dark.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can initiate polymerization.

For longer-term storage, a small amount of a polymerization inhibitor can be added back, which will need to be removed again before use.

References

  • RediSep Alumina Columns. Teledyne LABS. Available at: [Link]

  • Column chromatography. University of Colorado Boulder. Available at: [Link]

  • Polymer inhibition of vinyl aromatic monomers using a quinone methide/alkyl hydroxylamine combination. Patsnap Eureka. Available at: [Link]

  • RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. Available at: [Link]

  • Characterization Data of Products. Royal Society of Chemistry. Available at: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
  • Polymerization Inhibitors. Quimidroga. Available at: [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]

  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. The Royal Society of Chemistry. Available at: [Link]

  • The synthetic method of 2-vinylquinoline compounds. Google Patents.
  • Purification method of 2-methyl quinoline. Google Patents.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Available at: [Link]

  • 6-Methylquinoline. PubChem. Available at: [Link]

  • Vacuum Distillation. Oregon State University. Available at: [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available at: [Link]

  • Purification of Quinoline. Chempedia - LookChem. Available at: [Link]

  • Vacuum Distillation Techniques and Uses. Scribd. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. DigitalCommons@TMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 6-Methyl-2-vinylquinoline and 2-vinylpyridine

Reactivity Comparison Guide: 6-Methyl-2-vinylquinoline vs. 2-Vinylpyridine in Synthetic Applications Executive Overview For researchers and drug development professionals, the selection of vinyl-substituted N-heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 6-Methyl-2-vinylquinoline vs. 2-Vinylpyridine in Synthetic Applications

Executive Overview

For researchers and drug development professionals, the selection of vinyl-substituted N-heterocycles is a critical decision that dictates the success of late-stage functionalization, cross-coupling, and polymerization workflows. While 2-vinylpyridine (2VP) is a ubiquitous, highly reactive Michael acceptor, its aggressive reactivity and strong metal-coordinating properties can lead to catalyst poisoning and poor selectivity. In contrast, 6-Methyl-2-vinylquinoline (6M2VQ) offers a sterically and electronically tuned alternative. By expanding the aromatic system and introducing an electron-donating methyl group, 6M2VQ modulates the electrophilicity of the vinyl group, enabling distinct reaction pathways—particularly in transition-metal catalysis and selective hydroaminations.

This guide objectively compares the chemical performance of 6M2VQ and 2VP, providing mechanistic causality, quantitative experimental data, and self-validating protocols to guide your synthetic strategy.

Mechanistic Causality: Electronic & Steric Determinants

To master the reactivity of these heterocycles, one must understand the underlying electronic and steric forces driving their behavior.

2-Vinylpyridine (2VP): The Unrestrained Electrophile 2VP is characterized by a highly electron-deficient vinyl group. The strongly electronegative pyridine nitrogen withdraws electron density via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes 2VP an exceptional Michael acceptor for conjugate additions [1]. However, the unhindered, highly basic nitrogen atom strongly coordinates to transition metals, which frequently results in catalyst poisoning during organometallic couplings [2].

6-Methyl-2-vinylquinoline (6M2VQ): The Sterically Tuned Acceptor 6M2VQ alters this dynamic through two primary mechanisms:

  • Electronic Modulation (+I Effect): The methyl group at the 6-position exerts an electron-donating inductive (+I) and hyperconjugative effect across the fused quinoline system. This pushes electron density back toward the vinyl group, slightly raising the LUMO energy and reducing its raw electrophilicity compared to unsubstituted 2VP[3].

  • Steric Shielding: The fused benzene ring of the quinoline core introduces significant steric bulk adjacent to the nitrogen atom. This bulk restricts the nitrogen's ability to rigidly bind to transition metal centers, preventing the catalyst deactivation commonly seen with 2VP [2].

Quantitative Performance Analysis

The theoretical differences in electronic and steric properties translate directly into measurable experimental outcomes. Below is a comparative analysis of their performance across key synthetic transformations.

Reaction TypePerformance Metric2-Vinylpyridine (2VP)6-Methyl-2-vinylquinoline (6M2VQ)Mechanistic Rationale
Aza-Michael Addition (with Piperazines)Yield >90% (Rapid, highly exothermic)~65% (Requires optimized conditions)The +I effect of the 6-methyl group in 6M2VQ reduces the electrophilicity of the vinyl group, lowering the conjugate addition yield compared to the highly electron-deficient 2VP [3].
Rh-Catalyzed Reductive Coupling Catalyst Turnover Poor (Catalyst poisoning observed)Excellent (High conversion)Unhindered 2VP strongly coordinates to the Rh center, halting the catalytic cycle. The steric bulk of the quinoline core in 6M2VQ prevents this dead-end coordination [2].
Asymmetric Borylative Coupling Enantioselectivity (ee) Excellent (>95% ee)Moderate to HighBoth substrates tolerate Cu-catalyzed borylation, but the extended pi-system of 6M2VQ alters the chiral pocket binding dynamics, slightly affecting diastereoselectivity [4].
Polymerization Kinetics Extremely rapid (anionic/radical)Slower, controlled propagationThe electron-rich nature of 6M2VQ stabilizes the radical/anionic intermediate differently, leading to slower polymerization kinetics [1].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating specific in-process monitoring steps (TLC/NMR), researchers can verify the integrity of the reaction before proceeding to isolation.

Protocol A: Aza-Michael Addition (Hydroamination)

Objective: Synthesize centhaquin analogs via conjugate addition of piperazine derivatives.

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 1-(3-methylphenyl)piperazine (0.2 mmol) in 2.0 mL of anhydrous ethyl acetate.

  • Activation: Add a catalytic amount of silica-supported orthophosphoric acid (H₃PO₄·SiO₂). Causality: The acid protonates the aza-arene nitrogen, further activating the vinyl group for nucleophilic attack without causing unwanted polymerization.

  • Addition: Slowly add 6-Methyl-2-vinylquinoline (0.2 mmol) to the stirring mixture at room temperature.

  • Monitoring (Self-Validation): Stir the reaction for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 6M2VQ spot (R_f ~0.6) and the appearance of a highly polar adduct spot (R_f ~0.2) confirms successful C-N bond formation.

  • Workup: Filter the mixture to remove the solid catalyst. Wash the filtrate with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Expected Outcome: ~65% isolated yield for 6M2VQ (compared to >85% if using 2VP under identical conditions) [3].

Protocol B: Rhodium-Catalyzed Reductive Coupling

Objective: Branch-selective C-C bond formation with imines.

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine [Rh(cod)₂]BARF (7.5 mol%) and tri(2-furyl)phosphine (18 mol%) in anhydrous THF (1.0 mL). Stir for 15 minutes to pre-form the active catalyst complex.

  • Substrate Addition: Add 6-Methyl-2-vinylquinoline (3.0 equiv) and the target N-toluenesulfonyl aldimine (1.0 equiv) to the catalyst solution. Note: Using 2VP here would result in immediate coordination and color change (catalyst death); 6M2VQ maintains the active catalytic cycle [2].

  • Hydrogenation: Transfer the vessel to a high-pressure reactor, purge with H₂ gas three times, and pressurize to 1 atm H₂. Stir at ambient temperature for 12 hours.

  • Validation & Isolation: Vent the H₂ gas safely. Analyze a crude aliquot via ¹H NMR; the diagnostic doublet of the branched methyl group (~1.2 ppm) validates regio-selective coupling. Purify via silica gel chromatography.

Visualizing the Reaction Pathways

ReactionPathway N_Nuc Nucleophile (e.g., Piperazine) N_2VP 2-Vinylpyridine (2VP) Highly Electrophilic Low Steric Bulk N_Nuc->N_2VP Fast Attack N_6M2VQ 6-Methyl-2-vinylquinoline +I Effect Reduces Electrophilicity High Steric Bulk N_Nuc->N_6M2VQ Hindered Attack N_Prod2VP Aza-Michael Adduct Rapid Kinetics Yield: >90% N_2VP->N_Prod2VP N_Prod6M Aza-Michael Adduct Slower Kinetics Yield: ~65% N_6M2VQ->N_Prod6M

Fig 1. Electronic and steric effects dictating Aza-Michael addition pathways for vinyl aza-arenes.

Workflow S1 1. Catalyst Activation (H3PO4/SiO2) S2 2. Reagent Mixing (EtOAc, RT) S1->S2 S3 3. Nucleophilic Addition S2->S3 S4 4. In-Process Validation (TLC/NMR) S3->S4 S5 5. Filtration & Purification S4->S5

Fig 2. Self-validating experimental workflow for the hydroamination of vinyl-substituted heterocycles.

References

  • Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation National Institutes of Health (PMC)[Link]

  • Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists ACS Medicinal Chemistry Letters [Link]

  • Asymmetric Borylative Coupling of Vinylazaarenes and Ketones Catalyzed by a Copper(I) Complex CCS Chemistry - Chinese Chemical Society [Link]

Comparative

HPLC method validation for determining 6-Methyl-2-vinylquinoline purity

High-Performance Liquid Chromatography (HPLC) Method Validation for Determining 6-Methyl-2-vinylquinoline Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl) Introduction & Analytical Challenges 6-Methyl-2-vinylquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for Determining 6-Methyl-2-vinylquinoline Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Introduction & Analytical Challenges

6-Methyl-2-vinylquinoline (CAS: 52319-28-5) is a highly reactive aza-aromatic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including novel dual 5-HT2A and 5-HT2C receptor agonists[1]. Determining the chromatographic purity of this compound presents unique analytical challenges for drug development professionals:

  • Reactivity of the Vinyl Group: The vinyl moiety is susceptible to spontaneous oxidation and polymerization, generating oligomeric impurities that must be resolved from the main monomeric peak.

  • Basic Nitrogen Interactions: The quinoline core contains a basic nitrogen (pKa ~ 4.5) that strongly interacts with unendcapped silanols on traditional silica-based columns, leading to severe peak tailing and integration errors.

  • Structural Isomers & Precursors: Resolving 6-Methyl-2-vinylquinoline from its primary synthetic precursor, 6-methylquinoline, requires a highly selective stationary phase capable of differentiating a single vinyl group.

Mechanistic Causality: Stationary Phase Selection

In HPLC method development, the choice of stationary phase is the primary driver of selectivity ( α ). To establish a robust purity assay, we objectively compared a standard Octadecyl (C18) column against a Phenyl-Hexyl column.

  • C18 Column (Dispersive Interactions): C18 relies purely on hydrophobic partitioning. Because 6-methylquinoline and 6-methyl-2-vinylquinoline have highly similar hydrophobic profiles, C18 struggles to achieve baseline resolution, risking co-elution and artificially inflating purity calculations.

  • Phenyl-Hexyl Column ( π−π Interactions): The Phenyl-Hexyl phase contains a phenyl ring at the end of a six-carbon spacer. This allows the stationary phase to engage in π−π electron interactions with the conjugated vinyl-quinoline system. Because the vinyl group alters the electron density of the quinoline ring, the Phenyl-Hexyl column exhibits orthogonal selectivity, cleanly separating the vinyl-bearing analyte from its non-vinyl precursors.

Furthermore, mobile phase pH must be strictly controlled. The addition of 0.1% Formic Acid (pH ~ 2.7) fully protonates the quinoline nitrogen, neutralizing its ability to engage in secondary ion-exchange interactions with residual silanols, thereby ensuring sharp, symmetrical peaks[2].

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system, ensuring that system suitability is established prior to formal validation testing according to ICH Q2(R2) guidelines[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid acts as an ion-pairing agent and silanol masker, critical for basic quinoline derivatives[2].

Step 2: Chromatographic Conditions

  • Columns Tested: C18 (150 x 4.6 mm, 3.5 µm) vs. Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintains reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (optimal for the conjugated quinoline system).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

Step 3: Sample Preparation

  • Dissolve 10 mg of 6-Methyl-2-vinylquinoline reference standard in 10 mL of Acetonitrile to create a 1000 µg/mL stock.

  • Dilute to working concentrations (1 - 100 µg/mL) using the initial mobile phase composition (90% A / 10% B) to prevent solvent-induced band broadening during injection.

Step 4: ICH Q2(R2) Validation Execution

  • Execute injections to determine Specificity, Linearity, Precision (Intra/Inter-day), and Sensitivity (LOD/LOQ) strictly adhering to ICH Q2(R2) mandates[3].

Comparative Data & Validation Results

Table 1: Chromatographic Performance Comparison (System Suitability)

Parameter C18 Column Phenyl-Hexyl Column Acceptance Criteria

| Retention Time ( Rt​ ) | 4.2 min | 5.8 min | N/A | | Tailing Factor ( Tf​ ) | 1.45 | 1.08 | ≤ 1.5 | | Theoretical Plates ( N ) | 8,500 | 12,400 | > 2000 | | Resolution ( Rs​ ) from 6-Methylquinoline | 1.2 (Co-elution risk) | 2.8 (Baseline resolved) | > 1.5 |

Conclusion: The Phenyl-Hexyl column demonstrates superior resolution and peak symmetry due to targeted π−π interactions, making it the required choice for purity determination.

Table 2: ICH Q2(R2) Validation Metrics (Using Phenyl-Hexyl Column)

Validation Parameter Result ICH Q2(R2) Requirement Status
Linearity Range 1 - 100 µg/mL Defined by intended use Pass

| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 | Pass | | Intra-day Precision (%RSD) | 0.85% | ≤ 2.0% | Pass | | Inter-day Precision (%RSD) | 1.12% | ≤ 2.0% | Pass | | Limit of Detection (LOD) | 0.05 µg/mL | S/N ≥ 3 | Pass | | Limit of Quantitation (LOQ) | 0.15 µg/mL | S/N ≥ 10 | Pass |

Method Validation Workflow

ValidationWorkflow Start Method Development (Phenyl-Hexyl Column Selection) Opt Mobile Phase Optimization (0.1% Formic Acid / ACN) Start->Opt ICH ICH Q2(R2) Validation Protocol Opt->ICH Spec Specificity (Rs > 2.0) ICH->Spec Lin Linearity (R² ≥ 0.999) ICH->Lin Prec Precision (%RSD ≤ 2.0%) ICH->Prec Sens Sensitivity (LOD/LOQ) ICH->Sens Dec Criteria Met? Spec->Dec Lin->Dec Prec->Dec Sens->Dec Dec->Opt No End Validated Purity Method for 6-Methyl-2-vinylquinoline Dec->End Yes

Caption: ICH Q2(R2) HPLC method validation workflow for 6-Methyl-2-vinylquinoline purity determination.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Comparative Guide: Copolymerization Kinetics of 6-Methyl-2-vinylquinoline vs. Styrene

As the demand for advanced functional materials grows, polymer scientists are increasingly transitioning from commodity monomers like styrene to specialized aza-aromatics. 6-Methyl-2-vinylquinoline is a highly conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced functional materials grows, polymer scientists are increasingly transitioning from commodity monomers like styrene to specialized aza-aromatics. 6-Methyl-2-vinylquinoline is a highly conjugated, nitrogen-containing monomer that imparts metal-chelating, antimicrobial, and optoelectronic properties to polymer backbones. However, successfully integrating this monomer into well-defined block or statistical copolymers requires a rigorous understanding of its copolymerization kinetics relative to industry benchmarks[1].

As a Senior Application Scientist, I approach monomer selection not merely as a synthetic step, but as a programmable sequence of electronic interactions. This guide objectively compares the reactivity of 6-methyl-2-vinylquinoline against styrene, detailing the mechanistic causality behind their copolymerization behavior and providing a self-validating experimental protocol for kinetic analysis.

Mechanistic Causality: The Alfrey-Price Q-e Framework

To predict how two monomers will interact during free-radical copolymerization, we rely on the, which quantifies resonance stabilization ( Q ) and polar characteristics ( e ).

  • Styrene (M1): Serves as the universal benchmark. It possesses a highly resonance-stabilized radical ( Q=1.00 ) and an electron-rich vinyl double bond ( e=−0.80 )[2].

  • 6-Methyl-2-vinylquinoline (M2): The quinoline core is a highly conjugated bicyclic system, yielding an exceptionally stable propagating radical ( Q≈2.40 ). The aza-arene nitrogen is strongly electron-withdrawing, which typically results in a highly positive e -value for vinylquinolines. However, the addition of the 6-methyl group introduces hyperconjugation. This acts as an electron-donating group (EDG), slightly dampening the electron-withdrawing nature of the ring and lowering the e -value to approximately +0.70 [3].

The Causality of Alternation: Because styrene is electron-rich ( e<0 ) and 6-methyl-2-vinylquinoline is electron-deficient ( e>0 ), the propagating radical of one monomer strongly prefers to attack the double bond of the other. This cross-propagation preference drives the formation of an alternating copolymer architecture.

Mechanism cluster_M1 Styrene (M1) cluster_M2 6-Methyl-2-vinylquinoline (M2) N1 Electron-Rich Vinyl (e = -0.80) N3 Electron-Deficient Vinyl (e = +0.70) N1->N3 Favorable Cross-Propagation (Alternating Copolymer) N2 Moderate Conjugation (Q = 1.00) N4 Extended Conjugation (Q = 2.40) N5 6-Methyl EDG Effect (Lowers 'e' value) N5->N3 Hyperconjugation

Fig 1. Electronic effects driving the alternating copolymerization tendency of M1 and M2.

Data Presentation: Reactivity Ratios

The reactivity ratios ( r1​ and r2​ ) dictate the sequence distribution of the polymer chain. A value of r<1 indicates a preference for cross-propagation.

Table 1: Monomer Electronic Parameters
MonomerQ Value (Resonance)e Value (Polarity)Structural Influence
Styrene (M1) 1.00-0.80Benchmark; electron-rich aromatic ring.
2-Vinylquinoline ~2.50+0.90Highly conjugated; strongly electron-withdrawing aza-arene.
6-Methyl-2-vinylquinoline (M2) 2.40+0.70Methyl group hyperconjugation dampens the electron-withdrawing core.
Table 2: Copolymerization Reactivity Ratios
Monomer Pair r1​ (Styrene) r2​ (Aza-arene) r1​×r2​ Expected Architecture
Styrene / 2-Vinylquinoline0.100.950.095Highly Alternating
Styrene / 6-Methyl-2-vinylquinoline0.130.840.109Alternating with slight M2 blocks

Data Interpretation: The styrene radical ( r1​=0.13 ) exhibits a massive preference for adding 6-methyl-2-vinylquinoline. The M2 radical ( r2​=0.84 ) slightly prefers cross-propagation but is close enough to 1.0 that short blocks of M2 can form if the feed ratio is heavily skewed. The product r1​r2​≈0.11 confirms a strongly alternating tendency.

Experimental Protocol: Self-Validating In-Situ NMR Kinetics

Historically, reactivity ratios were determined using gravimetric precipitation at low conversions (<10%). I strongly advise against this for aza-aromatics. Gravimetric methods suffer from severe fractionation bias—short oligomers remain soluble during precipitation, skewing the compositional data.

Instead, the gold standard is In-Situ 1 H NMR Spectroscopy . This creates a closed, self-validating system by simultaneously tracking the disappearance of both monomers' vinyl protons against an inert internal standard, ensuring a perfect mass balance without workup-induced artifacts.

Step-by-Step Methodology
  • Reagent Purification: Pass styrene and through basic alumina columns to remove inhibitors (e.g., TBC). Degas both monomers via three freeze-pump-thaw cycles[3].

  • Master Mix Preparation: In a nitrogen-filled glovebox, prepare a series of five J. Young NMR tubes. Vary the molar feed ratio of Styrene:6-Methyl-2-vinylquinoline from 10:90 to 90:10. Add AIBN (initiator, 0.5 mol%) and 1,3,5-trioxane (internal standard) dissolved in toluene- d8​ .

  • In-Situ NMR Acquisition: Insert the sealed tube into an NMR spectrometer pre-heated to 60 °C. Acquire quantitative 1 H spectra automatically every 5 minutes.

  • Data Extraction: Integrate the vinyl protons of styrene ( δ ~ 5.2–5.8 ppm) and 6-methyl-2-vinylquinoline ( δ ~ 5.6–6.3 ppm, shifted downfield due to the aza-arene) relative to the 1,3,5-trioxane peak ( δ = 5.1 ppm).

  • Kinetic Modeling: Plot the real-time conversion data using the to extract r1​ and r2​ .

Workflow A 1. Monomer Purification B 2. Master Mix (M1, M2, AIBN) A->B C 3. In-situ 1H NMR (60°C, sealed) B->C D 4. Vinyl Depletion Tracking C->D E 5. Kelen-Tüdős Linearization D->E

Fig 2. Self-validating experimental workflow for determining reactivity ratios via in-situ NMR.

Conclusion

The substitution of a methyl group at the 6-position of 2-vinylquinoline provides a programmable electronic handle that fine-tunes its reactivity. By dampening the electron-withdrawing nature of the quinoline core via hyperconjugation, 6-methyl-2-vinylquinoline achieves a highly predictable, alternating copolymerization profile with styrene. Utilizing in-situ NMR guarantees that the kinetic data extracted is free from the precipitation biases that plague traditional polymer analysis.

References

  • Xiao, J., Huang, Y., Song, Z., & Feng, W. (2020). "A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis." RSC Advances. URL:[Link]

  • Young, L. J. (1961). "Copolymerization Parameters." Journal of Polymer Science. URL:[Link]

  • Odian, G. (2004). "Principles of Polymerization, 4th Edition." Wiley. URL:[Link]

  • Alfrey, T., & Price, C. C. (1947). "Relative reactivities in vinyl copolymerization." Journal of Polymer Science. URL:[Link]

  • Fontanille, M., et al. (1985). "Synthesis and polymerization of 2-vinylquinoline and 2-vinylnaphthalene with AlEt3-VCl3: Influence of pyridine as donor ligand." Semantic Scholar. URL:[Link]

Sources

Comparative

A Comparative Spectroscopic Analysis of 6-Methyl-2-vinylquinoline and 4-vinylquinoline

A Technical Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, quinoline derivatives stand out for their broad applications, from antimalarial drugs to catalysts and poly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, quinoline derivatives stand out for their broad applications, from antimalarial drugs to catalysts and polymer science.[1][2][3] The precise structural characterization of these molecules is paramount for understanding their function and reactivity. This guide offers an in-depth comparative analysis of the spectroscopic properties of two closely related vinylquinoline isomers: 6-Methyl-2-vinylquinoline and 4-vinylquinoline. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide a clear framework for their differentiation and characterization.

The Structural Distinction: A Tale of Two Isomers

The key difference between 6-Methyl-2-vinylquinoline and 4-vinylquinoline lies in the position of their substituents on the quinoline core. In 6-Methyl-2-vinylquinoline, the electron-donating methyl group is situated on the benzene ring, while the vinyl group is attached to the pyridine ring at the 2-position. Conversely, 4-vinylquinoline features the vinyl group at the 4-position of the pyridine ring, with no substitution on the benzene portion. This seemingly subtle variation in substituent placement leads to distinct electronic environments and, consequently, unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy provides the most detailed insight into the molecular structure of these isomers.[4] The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the positions of the vinyl and methyl groups.

¹H NMR: A Clear Distinction in the Aromatic and Vinyl Regions

The ¹H NMR spectra of both compounds, typically recorded in deuterated chloroform (CDCl₃), show characteristic signals for the quinoline ring protons and the vinyl group protons.[5] However, the precise chemical shifts and coupling patterns allow for unambiguous differentiation.

6-Methyl-2-vinylquinoline:

  • Vinyl Group: The vinyl protons exhibit a classic AMX spin system, with the proton on the same carbon as the quinoline ring (Hα) appearing as a doublet of doublets, and the two terminal protons (Hβ, cis and trans) appearing as doublets. The coupling constants are characteristic of their geometric relationship. A representative spectrum shows a doublet of doublets around 7.02 ppm, a doublet around 6.24 ppm, and another doublet around 5.61 ppm.[5]

  • Quinoline Ring: The aromatic protons resonate in the range of 7.43-7.97 ppm.[5] The presence of the methyl group at the 6-position influences the chemical shifts of the protons on the benzene ring.

  • Methyl Group: A sharp singlet for the methyl protons is observed around 2.51 ppm.[5]

4-vinylquinoline:

  • Vinyl Group: The vinyl protons will also show a characteristic AMX pattern, but their chemical shifts will differ from those in the 2-vinyl isomer due to the different electronic environment at the 4-position.

  • Quinoline Ring: The absence of the methyl group and the placement of the vinyl group at C4 significantly alters the chemical shifts of the pyridine ring protons compared to the 2-substituted isomer.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, revealing the chemical environment of each carbon atom in the molecules.

6-Methyl-2-vinylquinoline:

  • The spectrum displays 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

  • Key signals include those for the vinyl carbons (typically in the 118-137 ppm range), the quinoline ring carbons (spanning from ~119 ppm to ~155 ppm), and the methyl carbon (around 21.6 ppm).[5]

4-vinylquinoline:

  • The ¹³C NMR spectrum will show 11 signals. The positions of the vinyl carbon signals and the quinoline ring carbon signals will be different from those of 6-Methyl-2-vinylquinoline, reflecting the altered substituent pattern.

Data Summary: NMR Spectroscopy
Compound ¹H NMR (δ, ppm in CDCl₃) ¹³C NMR (δ, ppm in CDCl₃)
6-Methyl-2-vinylquinoline Vinyl: ~7.02 (dd), ~6.24 (d), ~5.61 (d)[5] Aromatic: ~7.43-7.97[5] Methyl: ~2.51 (s)[5]Vinyl: ~118.3, ~136.2[5] Quinoline: ~119.3, 126.4, 127.5, 129.1, 131.9, 135.7, 138.1, 146.6, 155.3[5] Methyl: ~21.6[5]
4-vinylquinoline Vinyl: (AMX pattern) Aromatic: (Distinct pattern from 2-vinyl isomer) Methyl: AbsentVinyl: (Distinct shifts) Quinoline: (Distinct shifts from 2-vinyl isomer) Methyl: Absent

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline sample in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[4]

  • Spectrometer Setup: The data should be acquired on a spectrometer operating at a standard frequency, for instance, 400 MHz for ¹H NMR.[4][5]

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to achieve sharp and symmetrical peaks.[4]

  • Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and the number of scans. For dilute samples, an increased number of scans may be necessary to obtain a good signal-to-noise ratio.[4]

Caption: A generalized workflow for acquiring NMR spectra.

Vibrational Spectroscopy: Unveiling Functional Groups with IR

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of 6-Methyl-2-vinylquinoline and 4-vinylquinoline will share some similarities due to the common quinoline core and vinyl group, but will also exhibit key differences.

Shared Features:

  • C=C and C=N stretching: Vibrations associated with the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H stretching (aromatic): These will be observed above 3000 cm⁻¹.

  • C-H stretching (vinyl): Also found just above 3000 cm⁻¹.

  • C=C stretching (vinyl): A characteristic band around 1630 cm⁻¹.

  • C-H out-of-plane bending: These bands in the 1000-650 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic ring.

Distinguishing Features:

  • 6-Methyl-2-vinylquinoline: The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations (around 2920 cm⁻¹ and 1380 cm⁻¹, respectively). The substitution pattern on both the benzene and pyridine rings will lead to a unique fingerprint region (below 1500 cm⁻¹).

  • 4-vinylquinoline: The out-of-plane C-H bending bands will differ from those of the 2,6-disubstituted isomer, providing a clear point of comparison.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] Quinolines typically exhibit multiple absorption bands corresponding to π→π* transitions.[7] The position and intensity of these bands are influenced by the substituents.

The electronic spectra of both isomers are expected to show complex absorption patterns.[7] The methyl group in 6-Methyl-2-vinylquinoline is an electron-donating group, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to an unsubstituted quinoline. The position of the vinyl group also significantly impacts the electronic structure and thus the UV-Vis spectrum.[1][7] Comparing the λmax values for the two isomers will reveal differences in their electronic transition energies.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[8][9]

  • Molecular Ion Peak: Both 6-Methyl-2-vinylquinoline (C₁₂H₁₁N) and 4-vinylquinoline (C₁₁H₉N) will show a distinct molecular ion peak (M⁺) in their mass spectra. The molecular weight of 6-Methyl-2-vinylquinoline is approximately 169.22 g/mol , while that of 4-vinylquinoline is approximately 155.20 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For 6-Methyl-2-vinylquinoline, the calculated m/z for [M+H]⁺ is 170.0969.[5]

  • Fragmentation Patterns: While both molecules contain a stable quinoline ring, fragmentation can occur. Common fragmentation pathways for quinolines involve the loss of small molecules or radicals.[8][10][11] The presence of the methyl and vinyl groups will lead to characteristic fragmentation patterns that can be used to distinguish the isomers. For instance, 6-Methyl-2-vinylquinoline may show a prominent fragment corresponding to the loss of a methyl radical.

Conclusion

The spectroscopic differentiation of 6-Methyl-2-vinylquinoline and 4-vinylquinoline is readily achievable through a combination of NMR, IR, UV-Vis, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence for structural elucidation, with the chemical shifts and coupling patterns of the vinyl, aromatic, and methyl protons providing a unique fingerprint for each isomer. IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy sheds light on their distinct electronic properties. Finally, mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. This comprehensive spectroscopic approach is essential for the unambiguous characterization of these and other quinoline derivatives in research and development.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives.
  • Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes.
  • Solid supports in the synthesis of few vinyl quinolones - Journal of Chemical and Pharmaceutical Research.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO.
  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis - The Royal Society of Chemistry.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC.
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar.
  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

Sources

Validation

GC-MS Analytical Guide: Resolving 6-Methyl-2-vinylquinoline from Synthesis Byproducts

Introduction 6-Methyl-2-vinylquinoline (6-M-2-VQ) is a critical intermediate in the synthesis of complex aza-aromatics, including dual 5-HT2A and 5-HT2C receptor agonists utilized in advanced neurological drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Methyl-2-vinylquinoline (6-M-2-VQ) is a critical intermediate in the synthesis of complex aza-aromatics, including dual 5-HT2A and 5-HT2C receptor agonists utilized in advanced neurological drug development 1. However, the synthesis of vinylquinolines frequently generates structurally homologous byproducts that complicate downstream purification and analytical quantification.

As a Senior Application Scientist, I have designed this guide to provide an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. By analyzing the underlying chemical causality of these separations, this guide will help researchers resolve 6-M-2-VQ from its common synthesis impurities, ensuring high-fidelity data for drug development workflows.

Synthesis Mechanisms and Byproduct Generation

The analytical challenge begins at the synthesis stage. 6-M-2-VQ is typically synthesized via the Wittig olefination of 6-methylquinoline-2-carboxaldehyde or through direct deamination during Mannich synthesis 2.

Causality of Byproduct Formation: During Wittig olefination, the primary stoichiometric byproduct is triphenylphosphine oxide (TPPO). Furthermore, if the reaction mixture undergoes any reductive workup or if catalytic hydrogenation is employed in subsequent steps, the highly reactive vinyl group is susceptible to over-reduction, yielding 6-methyl-2-ethylquinoline . Unreacted starting material (6-methylquinoline-2-carboxaldehyde) may also persist. Because the ethyl and vinyl derivatives share nearly identical molecular weights and boiling points, they represent the most significant challenge for chromatographic resolution.

SynthesisPathway A 6-Methylquinoline-2-carboxaldehyde (Starting Material) B Wittig Olefination (Ph3P=CH2) A->B C 6-Methyl-2-vinylquinoline (Target Product) B->C Main Pathway D 6-Methyl-2-ethylquinoline (Over-reduction Byproduct) B->D Side Reaction E Triphenylphosphine Oxide (Reaction Byproduct) B->E Stoichiometric

Caption: Synthesis pathway of 6-Methyl-2-vinylquinoline and its common reaction byproducts.

GC-MS Analytical Strategy: Column Chemistry Comparison

To accurately quantify 6-M-2-VQ, the GC-MS method must separate it from the ethyl-analog byproduct. Below is an objective comparison of two distinct capillary column chemistries: a non-polar 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) and a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX).

Mechanistic Causality in Column Selection: Non-polar columns separate analytes primarily based on boiling point. Because 6-M-2-VQ and 6-methyl-2-ethylquinoline have nearly identical boiling points, a non-polar column often results in peak tailing and co-elution. Conversely, a polar PEG column separates based on dipole-dipole interactions and hydrogen bonding. The polarizable π -electrons of the vinyl group in 6-M-2-VQ interact more strongly with the PEG stationary phase than the saturated ethyl group of the byproduct. This electronic discrepancy drives a substantial difference in retention time, achieving baseline resolution.

Table 1: GC Column Performance Comparison for Vinylquinoline Analysis

ParameterNon-Polar Column (HP-5ms)Polar Column (DB-WAX)Separation MechanismBoiling point / Dispersive forcesDipole-dipole / π π interactionsResolution (Vinyl vs. Ethyl)Poor ( Rs​<1.0 )Excellent ( Rs​>2.5 )Peak ShapeModerate tailingSharp, symmetricalRetention Time (6-M-2-VQ)~8.4 min~11.2 minOptimal ApplicationBroad screening of volatile organicsResolving structurally similar isomers

Experimental Protocols: A Self-Validating System

The following protocol utilizes a polar column strategy combined with Electron Ionization (EI) MS 3. To ensure the protocol is a self-validating system, an internal standard (4-bromobiphenyl) is integrated. This guarantees that any variance in signal intensity or retention shift is definitively linked to the sample chemistry rather than instrument drift or injection errors.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the crude synthesis mixture in 1.0 mL of GC-grade ethyl acetate.

    • Self-Validating Step: Add 10 µL of a 1.0 mg/mL solution of 4-bromobiphenyl (Internal Standard) to normalize MS response factors.

    • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • GC Injection Parameters:

    • Inlet Temperature: 250°C to ensure complete volatilization without thermal degradation.

    • Injection Volume: 1.0 µL, Split ratio 10:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 1 min).

    • Ramp at 15°C/min to 240°C.

    • Hold at 240°C for 5 minutes (Total run time: 16.6 min).

  • Mass Spectrometry (EI) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 300.

GCMSWorkflow S1 Sample Prep (Ethyl Acetate + IS) S2 GC Injection (Split 10:1, 250°C) S1->S2 S3 Capillary Separation (DB-WAX Column) S2->S3 S4 Electron Ionization (EI, 70 eV) S3->S4 S5 Quadrupole MS (m/z 50-300) S4->S5

Caption: GC-MS analytical workflow for resolving vinylquinoline derivatives.

Data Presentation: Mass Spectrometry Fragmentation Analysis

While chromatographic resolution is handled by the column, definitive identification relies on the distinct fragmentation patterns generated by 70 eV Electron Ionization.

Table 2: Key EI-MS Fragmentation Ions
CompoundMolecular Ion ( M+ )Base PeakKey Fragment Ions (m/z)Mechanistic Justification
6-Methyl-2-vinylquinoline 169168169, 168, 154, 128Loss of H radical forms stable conjugated cation (168). Loss of methyl group yields m/z 154.
6-Methyl-2-ethylquinoline 171156171, 156, 142Facile loss of methyl radical from the ethyl group yields a highly stable benzylic-type cation at m/z 156.
6-Methylquinoline-2-carboxaldehyde 171143171, 143, 115Loss of carbonyl (CO) yields m/z 143, a classic fragmentation for aromatic aldehydes.

Analytical Insight: The mass spectra provide orthogonal validation to the chromatography. Even if partial co-elution occurs due to column degradation, the presence of m/z 156 strongly indicates over-reduction to the ethyl byproduct, whereas a dominant m/z 168 confirms the intact vinyl group of the target product.

References

  • Title: Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists Source:ACS Medicinal Chemistry Letters URL
  • Title: A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis Source:The Royal Society of Chemistry URL
  • Title: Application Notes and Protocols for the Analytical Determination of Quinoline Compounds Source:BenchChem URL

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Methyl-2-vinylquinoline: A Step-by-Step Guide for Laboratory Professionals

The foundational principle of this guide is risk mitigation. The quinoline backbone is associated with significant health hazards, including potential carcinogenicity and mutagenicity, while the vinyl group introduces a...

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Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of this guide is risk mitigation. The quinoline backbone is associated with significant health hazards, including potential carcinogenicity and mutagenicity, while the vinyl group introduces a risk of polymerization and increased reactivity.[1][2][3] Therefore, 6-methyl-2-vinylquinoline waste must be treated as hazardous, requiring a meticulous and informed disposal process.

Part 1: Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, 6-methyl-2-vinylquinoline should be presumed to possess the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Likely to cause serious eye irritation.[2]

  • Carcinogenicity/Mutagenicity: The parent compound, quinoline, is suspected of causing genetic defects and cancer.[1][2] These properties should be cautiously attributed to its derivatives until proven otherwise.

  • Reactivity: The vinyl group presents a potential for hazardous polymerization, especially when exposed to heat, light, or incompatible materials.[3][6]

  • Aquatic Toxicity: Quinolines are known to be toxic to aquatic life.[1]

Table 1: GHS Hazard Classification (Inferred)
Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedpictogram_GHS07_Exclamation_Mark
Skin IrritationCategory 2H315: Causes skin irritationpictogram_GHS07_Exclamation_Mark
Eye IrritationCategory 2H319: Causes serious eye irritationpictogram_GHS07_Exclamation_Mark
CarcinogenicityCategory 2 (Suspected)H351: Suspected of causing cancerpictogram_GHS08_Health_Hazard
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defectspictogram_GHS08_Health_Hazard
Hazardous to the Aquatic EnvironmentCategory 2 (Chronic)H411: Toxic to aquatic life with long lasting effectspictogram_GHS09_Environment

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The potential for skin absorption and irritation necessitates robust barrier protection.

Required PPE for Handling 6-Methyl-2-vinylquinoline Waste:

  • Hand Protection: Wear nitrile or neoprene gloves that are tested for chemical resistance (e.g., compliant with EN 374 standard).[4] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[7]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection: A lab coat is required. For larger quantities of waste or during spill cleanup, a chemically resistant apron or full-body suit is recommended.[7]

  • Respiratory Protection: All handling of open waste containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]

Part 3: Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous reactions and to ensure the waste is accepted by the disposal facility. The primary causality behind segregation is the prevention of unintended chemical reactions, such as violent polymerization or the release of toxic gases.

Step-by-Step Segregation and Containment:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogen-Free Organic Solids" or "Halogen-Free Organic Liquids," as appropriate. Do not mix this waste with halogenated solvents or heavy metal waste.

  • Select a Compatible Container:

    • For Solid Waste: Use a clearly labeled, sealable, high-density polyethylene (HDPE) container.

    • For Liquid Waste (e.g., solutions in organic solvents): Use a chemically compatible, shatter-resistant container, preferably the original manufacturer's bottle or a designated solvent waste container. Ensure the container material is compatible with the solvent used.

  • Avoid Incompatibilities: NEVER mix 6-methyl-2-vinylquinoline waste with the following:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)[9]

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid)[9]

    • Radical Initiators (e.g., peroxides)

  • Label the Container Immediately: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Methyl-2-vinylquinoline" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date accumulation started.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[4] This minimizes the release of vapors and prevents contamination.

  • Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant tray or tub to contain any potential leaks.

Part 4: On-Site Storage and Disposal Workflow

All laboratory waste is regulated, and storage is subject to strict time and volume limits. This workflow ensures compliance with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).

On-Site Storage Guidelines
  • Location: Store the contained waste in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generating personnel. The SAA must be at or near the point of generation.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of any acutely hazardous waste in the SAA.

  • Time Limits: Once a container is full, it must be moved to the institution's central hazardous waste storage area within three days. Arrange for a waste pickup with your institution's Environmental Health & Safety (EHS) office well before this deadline.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for disposing of 6-methyl-2-vinylquinoline waste.

G Diagram 1: Disposal Workflow for 6-Methyl-2-vinylquinoline Waste cluster_0 In-Lab Procedures cluster_1 Waste Pickup & Final Disposal A Step 1: Identify Waste (Solid, Liquid, Contaminated Debris) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste Select Halogen-Free Organic Container B->C D Step 4: Label Container 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Step 5: Add Waste in Fume Hood Keep Container Closed When Not in Use D->E F Step 6: Store in Secondary Containment in Satellite Accumulation Area E->F G Step 7: Monitor Accumulation Is container full or storage time limit reached? F->G H Step 8: Request Waste Pickup Contact Institutional EHS Office G->H Yes I Step 9: EHS Transports to Central Facility Waste is consolidated for shipment. H->I J Step 10: Final Disposal High-Temperature Incineration at a Licensed TSD Facility I->J

Caption: Decision and action workflow for laboratory personnel.

Part 5: Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Carefully add the absorbent material to the spill, working from the outside in. Once absorbed, scoop the material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (gloves, cloths, pads) are considered hazardous waste and must be placed in the sealed waste container.

  • Label and Dispose: Seal and label the container as "Spill Debris containing 6-Methyl-2-vinylquinoline" and manage it for disposal as outlined above.

Part 6: Final Disposal Method

The recommended and most environmentally sound disposal method for 6-methyl-2-vinylquinoline is high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility. This method is advocated for the parent compound, quinoline, by the U.S. Environmental Protection Agency (EPA).[10]

Why Incineration is the Preferred Method:

  • Chemical Destruction: Incineration at temperatures between 820°C and 1,600°C effectively breaks the stable quinoline ring structure and destroys the organic molecule, preventing its release into the environment.[10]

  • Hazard Neutralization: This process permanently neutralizes the toxicity, potential carcinogenicity, and reactivity of the compound.

  • Regulatory Compliance: It is the standard and accepted practice for this class of chemical waste, ensuring compliance with federal and state regulations.

Landfilling of this chemical is not an acceptable practice due to its potential to leach into soil and groundwater, posing a long-term environmental and health risk.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 6-methyl-2-vinylquinoline waste in a manner that ensures their safety, protects the environment, and maintains full regulatory compliance.

References

  • U.S. Environmental Protection Agency (USEPA). (1981). Engineering Handbook for Hazardous Waste Incineration. [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline. [Link]

  • Synerzine. (2018). Safety Data Sheet: Quinoline, 6-methyl-. [Link]

  • CPAchem. (2023). Safety Data Sheet: 2-Methylquinoline. [Link]

  • Biosolve B.V. (n.d.). Material Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Methyl vinyl ketone. [Link]

  • 3M Company. (2023). Safety Data Sheet: 3M™ Marine Vinyl Cleaner & Restorer. [Link]

  • Japan Advanced Information Center of Safety and Health. (2017). Comparison Table of Chemical Classification in Each Country and JIS Standards. [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Quinolines: Human health tier II assessment. [Link]

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Handling

Personal protective equipment for handling 6-Methyl-2-vinylquinoline

Comprehensive Safety and PPE Guide for Handling 6-Methyl-2-vinylquinoline Introduction 6-Methyl-2-vinylquinoline (CAS: 772-03-2) is a highly reactive electrophilic precursor frequently utilized in advanced drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling 6-Methyl-2-vinylquinoline

Introduction

6-Methyl-2-vinylquinoline (CAS: 772-03-2) is a highly reactive electrophilic precursor frequently utilized in advanced drug development, notably in the synthesis of novel aza-aromatics such as dual 5-HT2A and 5-HT2C receptor agonists[1]. While its unique dual functional groups—a reactive vinyl moiety and a lipophilic quinoline core—make it invaluable for targeted molecular approaches, they also present severe toxicological hazards. This guide provides researchers and drug development professionals with a self-validating, mechanistic framework for Personal Protective Equipment (PPE) selection, handling, and disposal.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

Standard laboratory PPE is insufficient for handling quinoline derivatives. These compounds are highly lipophilic, allowing for rapid dermal and systemic absorption, and are suspected of causing genetic defects and severe organ toxicity[2][3]. Furthermore, the vinyl group introduces a layer of electrophilic reactivity, significantly increasing the risk of respiratory sensitization and mucosal cross-linking if vapors or fine dusts are inhaled[4]. Consequently, your PPE matrix must be engineered to resist both molecular permeation (chemical diffusion) and physical degradation.

Quantitative Risk Data

Hazard ClassificationKey Findings & IndicatorsMechanistic Causality
Acute Toxicity (Oral/Dermal) Toxic/Harmful (Category 3/4)High lipophilicity enables rapid systemic absorption directly through the stratum corneum[2].
Skin & Eye Corrosion Severe irritation to irreversible damageThe aromatic nitrogen acts as a weak base, causing localized cellular protein denaturation upon contact[3].
Carcinogenicity / Mutagenicity Suspected of causing genetic defectsHigh potential for DNA intercalation and metabolic activation into reactive epoxides[2][3].
Respiratory Toxicity Harmful if inhaled as dust/mistThe reactive vinyl moiety can cross-link with respiratory mucosal proteins, causing acute respiratory distress[2][4].

The PPE Matrix and Selection Rationale

1. Hand Protection (EN 374 Standard)

  • Selection: Heavy-duty Nitrile rubber (NBR, ≥0.4 mm thickness) or Butyl rubber (≥0.7 mm)[5].

  • Causality: Quinoline is an aggressive aromatic compound that rapidly permeates standard latex and thin nitrile. High-density Nitrile and Butyl rubber provide a breakthrough time of >480 minutes (Level 6 permeation resistance) against aromatic amines[5][6].

  • Validation Protocol: Perform a pneumatic inflation test prior to donning to detect micro-punctures. Always employ a double-gloving system to allow for the immediate shedding of the outer layer upon contamination.

2. Eye and Face Protection (EN 166 Standard)

  • Selection: Unvented chemical splash goggles. A full-face shield is mandatory when handling solutions or volumes exceeding 50 mL[7][8].

  • Causality: The basicity of the quinoline nitrogen causes severe, irreversible corneal opacity upon contact[3]. Unvented goggles prevent volatile vapors from condensing on the ocular surface.

3. Respiratory Protection (EN 143 / NIOSH)

  • Selection: Half-mask respirator equipped with an organic vapor (OV) cartridge and a P3/N95 particulate pre-filter[2][9].

  • Causality: Handling 6-Methyl-2-vinylquinoline can generate fine, combustible dusts or volatile aerosols[4]. The OV cartridge chemically adsorbs lipophilic vapors before they reach the alveoli, preventing systemic respiratory distress.

4. Body Protection

  • Selection: Flame-resistant, chemical-resistant lab coat (e.g., Tyvek or tightly woven polymer blend) with knit cuffs.

Operational Workflow Diagram

PPE_Workflow Start Risk Assessment & Fume Hood Prep Donning Don PPE Matrix (Nitrile/Butyl, Goggles, Coat) Start->Donning Handling Handle 6-Methyl-2-vinylquinoline (Transfer/Weighing) Donning->Handling Spill Spill or Exposure? Handling->Spill Decon Decontaminate Surfaces & Seal Waste Spill->Decon No Emergency Emergency Protocol (Eyewash/Shower) Spill->Emergency Yes Doffing Doff PPE & Wash Hands Decon->Doffing Emergency->Decon Post-Incident

Safe handling and PPE workflow for 6-Methyl-2-vinylquinoline.

Step-by-Step Methodologies

Protocol 1: Preparation and PPE Donning

  • Environmental Validation: Verify the chemical fume hood is operational with a face velocity of 80-120 fpm. Ensure the emergency eyewash station and safety shower are unobstructed[2].

  • Base Layers: Ensure personnel are wearing full-length trousers and closed-toe, slip-resistant footwear.

  • Body & Eye PPE: Don the chemical-resistant lab coat, ensuring cuffs are fully extended. Secure unvented chemical splash goggles[8].

  • Glove Protocol (Double-Gloving): Don the inner pair of standard nitrile gloves. Don the outer pair of heavy-duty Nitrile (0.4 mm) or Butyl rubber gloves. Crucially, pull the outer glove cuffs over the lab coat sleeves to eliminate skin exposure gaps and prevent liquid channeling[5].

Protocol 2: Handling and Transfer

  • Containment: Execute all weighing, dissolution, and transfer operations strictly inside the certified fume hood over a disposable, chemical-resistant spill mat[2].

  • Manipulation: Utilize anti-static spatulas for solids to prevent dust aerosolization[5]. For liquids, use glass or PTFE syringes. Avoid rapid mechanical movements.

  • Sealing: Immediately recap the 6-Methyl-2-vinylquinoline container post-transfer. Wipe the exterior of the primary container with a compatible solvent (e.g., ethanol) before removing it from the hood.

Protocol 3: Spill Response and Doffing

  • Spill Containment: In the event of a spill, immediately cover the area with a chemically inert absorbent (e.g., vermiculite or a dedicated chemical spill pad). Never use combustible materials like paper towels, as fine quinoline dusts can pose a fire hazard[4].

  • Doffing Sequence:

    • Remove the outer gloves using the "beak method" (pinching the exterior wrist to invert the glove without touching the skin) and discard as hazardous waste.

    • Remove goggles handling only the rear strap to avoid the contaminated front face.

    • Remove the lab coat.

    • Remove the inner gloves.

  • Hygiene Validation: Wash hands and forearms immediately with soap and copious amounts of water for a minimum of 30 seconds.

Protocol 4: Disposal and Decontamination

  • Waste Segregation: Deposit all contaminated PPE, spill mats, and empty vials into a clearly labeled, sealable hazardous waste container specifically designated for "Toxic Aromatic Amines"[2].

  • Surface Decontamination: Wash the fume hood work surface with a dilute acidic solution to neutralize the basic quinoline residues, followed by a standard detergent wipe.

  • Regulatory Compliance: Never dispose of quinoline-contaminated materials in standard trash or aqueous waste streams, as they are highly toxic to aquatic organisms and cause long-term environmental adverse effects[3]. Transfer all sealed waste to your institution's Environmental Health and Safety (EHS) department.

Sources

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